Product packaging for 2-Hydroxy-2-pentylbutanedioic acid(Cat. No.:CAS No. 1795212-80-4)

2-Hydroxy-2-pentylbutanedioic acid

Cat. No.: B2690087
CAS No.: 1795212-80-4
M. Wt: 204.222
InChI Key: BFXXUUQTGDXNII-UHFFFAOYSA-N
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Description

Historical Perspectives and Discovery Context of Related Dicarboxylic Acids

The study of dicarboxylic acids dates back centuries, with many being first isolated from natural sources. wikipedia.org The name succinic acid, the backbone of the title compound, is derived from the Latin succinum, meaning amber, from which it was first obtained. atamanchemicals.com Early chemists, through distillation and oxidation of natural materials, identified a range of these compounds. For instance, azelaic acid was identified from the nitric acid oxidation of oleic acid, found in rancid fats, while suberic acid was first produced from the oxidation of cork (Quercus suber). gerli.comatamankimya.com

In 1934, a pivotal discovery showed that dicarboxylic acids could be produced in the body via the ω-oxidation of fatty acids. gerli.com This finding opened the door to understanding their metabolic roles. Other dicarboxylic acids were found to have specific biological functions, such as traumatic acid, which was isolated from plant tissues and identified as a potent wound-healing agent that stimulates cell division near an injury site. gerli.com These historical discoveries laid the groundwork for understanding the diverse roles of dicarboxylic acids in both biological systems and industrial applications. wikipedia.org

Structural Classification within Organic Acid Chemistry

Organic acids are broadly classified based on the number of carboxyl groups (-COOH) they contain and the nature of the carbon skeleton. alfa-chemistry.com 2-Hydroxy-2-pentylbutanedioic acid falls into several key categories:

Dicarboxylic Acid : It possesses two carboxyl groups, giving it two pKa values and the ability to form salts and esters at either or both ends of the molecule. wikipedia.org Dicarboxylic acids are generally colorless, solid compounds at room temperature. wikipedia.org

Alpha-Hydroxy Acid (AHA) : The hydroxyl (-OH) group is located on the alpha-carbon, which is the carbon atom immediately adjacent to one of the carboxyl groups. wikipedia.orgquora.com This arrangement is common in many biologically significant molecules, such as lactic acid and malic acid. researchgate.net The presence of the alpha-hydroxyl group typically increases the acidity of the neighboring carboxyl group due to the electron-withdrawing inductive effect and potential for internal hydrogen bonding. wikipedia.org

Substituted Succinic Acid : The core structure is butanedioic acid, commonly known as succinic acid. This compound has a pentyl (C5H11) group and a hydroxyl group as substituents on one of the central carbon atoms.

The IUPAC name, this compound, precisely defines this structure, distinguishing it from beta- or gamma-hydroxy acids, where the hydroxyl group would be further down the carbon chain. quora.com

Table 1: Classification of this compound

Classification CategoryDescriptionRelevance to Compound
Carboxylic Acid Type Based on the number of carboxyl groups.Dicarboxylic Acid (contains two -COOH groups).
Hydroxy Acid Type Based on the position of the hydroxyl group relative to a carboxyl group.Alpha-Hydroxy Acid (hydroxyl group on the carbon adjacent to a -COOH group). wikipedia.org
Backbone Structure The parent alkane or acid from which the compound is derived.Substituted Butanedioic Acid (Succinic Acid).
Substituents Groups attached to the main carbon chain.Contains one hydroxyl (-OH) group and one pentyl (-C5H11) group.

Significance in Contemporary Chemical and Biochemical Research

While direct research on this compound is sparse, the significance of its structural motifs is well-established in various research fields.

Biochemical Context: Succinic acid itself is a vital metabolic intermediate in the citric acid cycle (or Krebs cycle), a central pathway in cellular respiration for all aerobic organisms. atamanchemicals.com Substituted succinic acids can interact with biological systems in various ways. For example, research on succinic acid-substituted materials has explored their potential for adsorbing toxins like ammonia, which has implications for medical conditions such as hepatic encephalopathy. nih.govnih.gov The presence of both hydroxyl and carboxyl groups, as seen in related compounds like malic acid, makes these molecules important in atmospheric chemistry, where they contribute to the formation of secondary organic aerosols. nih.gov

Chemical Synthesis and Materials Science: Dicarboxylic acids are fundamental building blocks in the chemical industry, most notably for the production of polymers like polyamides (e.g., nylon) and polyesters. wikipedia.orgatamankimya.com The ability to create long-chain α,ω-dicarboxylic acids from renewable sources like unsaturated fatty acids is an active area of research. acs.org Furthermore, research into monosubstituted succinic acids has shown their utility in creating polymer esters designed to improve the aqueous solubility of poorly soluble drugs, a significant challenge in the pharmaceutical industry. researchgate.net The alkyl (pentyl) chain in this compound would confer a degree of hydrophobicity, and the hygroscopicity of dicarboxylic acids is known to be influenced by such alkyl substituents. copernicus.org This tunable balance of hydrophilic (carboxyl, hydroxyl) and hydrophobic (alkyl) character makes such molecules interesting for applications in surfactants, coatings, and drug delivery systems.

Table 2: Potential Research and Application Areas Based on Structural Analogs

FieldSignificance of Related CompoundsInferred Relevance for this compound
Metabolism Succinate (B1194679) is a key intermediate in the citric acid cycle. atamanchemicals.comCould potentially interact with metabolic enzymes, although the bulky pentyl group may hinder this.
Pharmaceuticals Substituted succinates are used to create polymer-drug dispersions to enhance solubility. researchgate.netThe amphiphilic nature could be explored for similar drug delivery applications.
Polymer Chemistry Dicarboxylic acids are monomers for polyesters and polyamides. wikipedia.orgCould serve as a specialty monomer to introduce hydroxyl functionality and alter polymer properties.
Atmospheric Chemistry Hydroxyl dicarboxylic acids like malic acid are components of secondary organic aerosols. nih.govCould be studied as a potential component of atmospheric aerosols, with its properties influenced by the pentyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O5 B2690087 2-Hydroxy-2-pentylbutanedioic acid CAS No. 1795212-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-pentylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-2-3-4-5-9(14,8(12)13)6-7(10)11/h14H,2-6H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXXUUQTGDXNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxy 2 Pentylbutanedioic Acid

Traditional Organic Synthesis Pathways

Conventional organic synthesis provides robust and well-established methods for constructing the carbon skeleton and introducing the necessary functional groups of 2-Hydroxy-2-pentylbutanedioic acid. These routes typically involve sequential reactions that build the molecule step-by-step.

A primary strategy in traditional synthesis involves the formation of key carbon-carbon bonds through alkylation and carbonyl addition reactions. A plausible and common approach would be the alkylation of an enolate derived from a β-keto ester or a malonic ester. For instance, diethyl oxaloacetate could serve as a starting point. Its α-keto group can be reacted with a pentyl Grignard reagent (e.g., pentylmagnesium bromide) in a nucleophilic addition reaction. This would install the pentyl group at the C2 position and simultaneously generate the tertiary alcohol.

Alternatively, a strategy could involve the alkylation of a ketone with a primary alcohol, a process that can be catalyzed by recyclable palladium catalysts. organic-chemistry.org Another advanced approach is the conjugate addition of an alkylzinc reagent to a cyclic nitroalkene, which can be used to form α-substituted ketones as precursors. organic-chemistry.org These methods, while not directly reported for the target molecule, represent standard and adaptable protocols in organic synthesis for creating tetrasubstituted carbon centers. organic-chemistry.org

A general representation of a Grignard-based route is as follows:

Step 1: Reaction of diethyl oxaloacetate with pentylmagnesium bromide.

Step 2: Aqueous workup to protonate the alkoxide, forming the diethyl ester of this compound.

Step 3: Subsequent hydrolysis of the ester groups to yield the final dicarboxylic acid.

Hydrolysis is a critical final step in many synthetic pathways where the carboxylic acid functional groups are protected as esters. The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. chemistrysteps.comyoutube.com The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org This process is reversible and typically does not proceed to completion, establishing an equilibrium between the reactants and products. savemyexams.com

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide, for hydrolysis is an irreversible reaction that goes to completion. chemistrysteps.comsavemyexams.com The process yields an alcohol and the salt of the carboxylic acid (a carboxylate). A subsequent acidification step is required to protonate the carboxylate and obtain the final carboxylic acid. savemyexams.com

For the synthesis of this compound from its diethyl ester intermediate, saponification followed by acidification would be a highly effective method to ensure complete conversion to the final product.

Conversely, esterification processes are used to convert the final acid into various ester derivatives. This can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acyl chloride. youtube.comsavemyexams.com A known process for preparing hydroxy acid esters involves the hydration of a nitrile precursor followed by esterification in the presence of an alcohol and an acid catalyst like sulfuric acid. google.com

Telescoped or integrated flow processes, where the output from one reactor is directly fed into the next, eliminate the need for intermediate isolation and purification steps. whiterose.ac.ukd-nb.info This approach significantly reduces solvent waste and processing time, leading to improved process mass intensity (PMI). whiterose.ac.uk

Table 1: Example Parameters for Multi-step Synthesis Optimization
ParameterRange ExploredOptimal Condition (Hypothetical)Rationale for Optimization
Temperature (°C)20 - 8045Balance reaction rate with minimizing side reactions.
Residence Time (min)1 - 208.5Ensure complete conversion without product degradation.
Reagent Molar Ratio1:1 - 1:1.51:1.2Maximize yield while minimizing excess reagent waste.
Catalyst Loading (mol%)0.5 - 51.0Achieve high catalytic turnover and reduce costs.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a powerful alternative to traditional synthesis, often providing superior stereoselectivity and milder, more environmentally friendly reaction conditions. These methods use purified enzymes or whole microbial cells as catalysts.

The formation of chiral hydroxy acids can be achieved with high precision using specific enzymes. magtech.com.cn One of the most advanced methods involves the direct C(sp³)–H oxyfunctionalization of a precursor molecule. nih.gov α-ketoglutarate-dependent iron dioxygenases, for example, can catalyze the site- and stereodivergent hydroxylation of C-H bonds to produce α- and β-hydroxy acids with high efficiency and selectivity. nih.govresearchgate.net A hypothetical route could involve the synthesis of 2-pentylbutanedioic acid first, followed by a highly selective enzymatic hydroxylation at the C2 position to yield the desired stereoisomer of this compound.

Other enzymatic strategies include:

Tandem Aldol (B89426) Addition and Carbonyl Reduction: A biocatalytic route can be designed using aldolases to form a C-C bond between an aldehyde and a 2-oxoacid, followed by a stereoselective reduction of the keto group by a ketoreductase to yield a 2-hydroxy acid. nih.gov

Dehydrogenase-Mediated Synthesis: Alcohol dehydrogenases can be used in synergistic, cell-free systems to transform diols into ω-hydroxy acids with up to 100% conversion and excellent enantioselectivity (>99% ee). nih.gov

Conversion from Amino Acids: Some microorganisms, like Clostridium butyricum, can convert L- or D-2-amino acids into the corresponding 2-hydroxy acids. nih.gov

These enzyme-based methods provide access to synthetically challenging chiral building blocks from simple precursors. nih.gov

Whole-cell bioconversion utilizes engineered microorganisms to transform a substrate into a target product. This approach is attractive as it contains all necessary enzymes and cofactor regeneration systems within the cell, simplifying the process. frontiersin.org

For the production of a hydroxy acid like this compound, a whole-cell biocatalyst could be developed, for example, in Escherichia coli. This would typically involve:

Host Strain Engineering: Deleting genes for competing metabolic pathways (e.g., β-oxidation) to prevent degradation of the substrate or product. frontiersin.org

Enzyme Overexpression: Introducing and overexpressing the gene for a key enzyme, such as a dehydrogenase or hydroxylase, that performs the desired chemical transformation. nih.govacs.org

Cofactor Regeneration: Co-expressing a second enzyme, like formate (B1220265) dehydrogenase, to regenerate essential cofactors (e.g., NADH) required by the primary enzyme. nih.govacs.org

Enhanced Substrate Uptake: Overexpressing transporter proteins, such as FadL, can increase the intracellular concentration of the substrate, leading to higher conversion rates. frontiersin.org

Such systems have been successfully used to produce various hydroxy acids from fatty acids or other precursors, with product titers reaching up to 100 g/L under optimized fermenter conditions. frontiersin.orgnih.gov

Table 2: Typical Parameters and Results for Whole-Cell Bioconversion to Hydroxy Acids (Based on Analogous Systems)
ParameterConditionReference System/Product
MicroorganismEngineered E. coliω-hydroxydecanoic acid frontiersin.org
Key Enzyme SystemHydroxylase (e.g., AlkBGT)ω-hydroxydecanoic acid frontiersin.org
Cofactor RegenerationFormate Dehydrogenase (FDH)4-Hydroxyvalerate nih.govacs.org
Temperature (°C)25 - 37Various Hydroxy Acids frontiersin.orgacs.org
pH5.5 - 7.5Various Hydroxy Acids researchgate.netacs.org
Product Titer (g/L)0.3 - 100Various Hydroxy Acids frontiersin.orgnih.gov
Molar Yield (mol/mol)0.86 - 0.92ω-hydroxydecanoic acid / 4-HV frontiersin.orgnih.gov

Deracemization and Enantioselective Production

Once a racemic mixture of this compound is obtained, separating the enantiomers or producing a single enantiomer from the racemate is crucial for many applications. Deracemization offers an atom-economical alternative to classical resolution.

A prominent strategy for the deracemization of α-hydroxy acids involves a redox-neutral biocatalytic cascade. mdpi.com This process typically uses two enzymes in a one-pot reaction. First, one enantiomer (e.g., the (S)-enantiomer) of the racemic hydroxy acid is selectively oxidized to the corresponding α-keto acid by an (S)-enantioselective alcohol dehydrogenase. mdpi.com Concurrently, a second, non-selective keto-reductase, which is (R)-selective, reduces the intermediate α-keto acid to the desired (R)-hydroxy acid. mdpi.com This cycle continues until the entire racemic mixture is converted into a single, optically pure enantiomer. This enzymatic approach has been successfully applied to various α-hydroxy acids, achieving high enantiomeric excess (>99% ee) and excellent conversion rates. mdpi.com

Another powerful method for enantioselective production is the direct asymmetric hydroxylation of a precursor molecule. Engineered enzymes, particularly from the cytochrome P450 family, have been developed to catalyze the enantioselective α-hydroxylation of carboxylic acid derivatives. caltech.edu A variant of the P450 BM-3 enzyme, for instance, has been shown to hydroxylate 2-arylacetic acid esters with high enantioselectivity. caltech.edu A similar biocatalytic approach could conceivably be applied to a 2-pentylbutanedioic acid ester, directly installing the hydroxyl group with high stereocontrol.

Method Description Key Reagents/Catalysts Typical Outcome Reference
Redox DeracemizationEnantioselective oxidation of one enantiomer to a ketone, followed by stereoselective reduction of the ketone to the other enantiomer.(S)-2-hydroxy acid dehydrogenase, (R)-2-keto acid reductase, Cofactor regeneration system.High conversion, >99% ee. mdpi.com
Asymmetric HydroxylationDirect, enantioselective installation of a hydroxyl group at the α-position of a suitable precursor.Engineered Cytochrome P450 enzymes (e.g., P450 BM-3 variants).Moderate to high ee, variable turnover. caltech.edu

Asymmetric Synthesis Strategies for Enantiopure this compound

Asymmetric synthesis allows for the direct creation of a single enantiomer of a chiral molecule, avoiding the need for resolution or deracemization. For a molecule like this compound, the key is the stereocontrolled formation of the C2 quaternary center.

Chiral auxiliaries are reusable chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can be recovered.

One of the most reliable methods involves the use of Evans oxazolidinone auxiliaries. wikipedia.org For the synthesis of this compound, a plausible route would involve the N-acylated oxazolidinone derived from a succinic acid monoester. The enolate of this species could then react with a pentylating agent. However, a more relevant approach involves the reaction of an enolate derived from an Evans auxiliary with an α-keto ester. For example, the enolate of a propionyl oxazolidinone can react with an α-keto ester to generate 2-hydroxy-2,3-dialkyl succinates with good diastereoselectivity. psu.edu

Another widely used class of auxiliaries is based on pseudoephedrine. wikipedia.org A pseudoephedrine amide can be deprotonated to form a chiral enolate, which then undergoes highly diastereoselective alkylation. psu.edu Subsequent mild hydrolysis removes the auxiliary to yield the α-chiral acid without racemization. psu.edu This method is effective for introducing alkyl groups at the α-position of carboxylic acids.

Chiral Auxiliary Typical Reaction Key Features Reference
Evans OxazolidinonesAldol reaction of a boron enolate with an α-keto ester.High diastereoselectivity, reliable for creating syn or anti relationships. wikipedia.orgpsu.edu
PseudoephedrineAlkylation of a lithium enolate.Inexpensive auxiliary, high diastereoselectivity, easily removed by hydrolysis. wikipedia.orgpsu.edu
Mandelic Acid DerivativesUsed as a chiral template to direct alkylation.Inexpensive, "self-reproduction of chirality". researchgate.net

The formation of all-carbon quaternary stereocenters via asymmetric catalysis is a significant area of research. pnas.org The asymmetric aldol reaction is a powerful tool for this purpose. nih.govwikipedia.org A potential strategy for this compound would be a direct catalytic asymmetric cross-aldol reaction. organic-chemistry.org This could involve the reaction of diethyl oxaloacetate (a β-keto ester) with 2-heptanone, catalyzed by a chiral amine like proline or a more complex organocatalyst. The catalyst would facilitate the formation of a chiral enamine from 2-heptanone, which would then attack the ketone of the oxaloacetate, establishing the C2-pentyl bond and the quaternary stereocenter with stereocontrol. nih.gov

Alternatively, metal-catalyzed approaches offer high efficiency. Chiral Lewis acid catalysts can activate one of the reaction partners and create a chiral environment for the C-C bond formation, leading to high enantioselectivity in aldol and Michael additions. nih.govnih.gov

An alternative to forming the C-C bond and the stereocenter simultaneously is to create the quaternary carbon first and then introduce the chiral hydroxyl group via an enantioselective redox reaction.

A logical precursor would be a 2-keto-2-pentylbutanedioic acid derivative. The enantioselective reduction of the α-keto group would then yield the desired chiral α-hydroxy acid. This transformation can be achieved with high enantioselectivity using several methods:

Biocatalytic Reduction: Enzymes, particularly ketoreductases from baker's yeast (YKER-I) or other microorganisms, are highly effective at reducing α-keto esters to the corresponding α-hydroxy esters with predictable stereochemistry. oup.comrsc.org

Chemical Reduction: Chiral reducing agents, such as potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)-9-boratabicyclo[3.3.1]nonane, have been shown to reduce α-keto esters to α-hydroxy esters with nearly perfect enantiomeric excess (approaching 100% ee). acs.org

Precursor Type Reaction Catalyst/Reagent Typical Outcome Reference
α-Keto EsterAsymmetric ReductionBaker's Yeast Keto Ester Reductase (YKER-I)High ee, (S) or (R) product depending on substrate. oup.com
α-Keto EsterAsymmetric ReductionChiral Borane ReagentsUp to 100% ee. acs.org
2-Pentylbutanedioic Acid EsterAsymmetric C-H OxidationEngineered Cytochrome P450Moderate to high ee. caltech.edu

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to synthesis aims to reduce waste, minimize energy consumption, and use less hazardous materials.

The bulk of waste in chemical synthesis often comes from solvents. Therefore, performing reactions in solvent-free (neat) conditions or in water represents a significant green improvement.

Solvent-free reactions can be facilitated by adsorbing reagents onto a solid support (like silica (B1680970) or alumina) or by simply heating the neat reactants. researchgate.net For instance, the oxidation of alcohols to carbonyl compounds can be carried out efficiently under solvent-free conditions using ferric nitrate (B79036) activated by a heteropoly acid, offering high yields and selectivity. organic-chemistry.org Similarly, the synthesis of other hydroxy acids has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for related transformations. acs.orgnih.govsci-hub.se

Water-mediated reactions utilize water as a safe, non-toxic, and inexpensive solvent. The aldol reaction, a key step in a potential synthesis of this compound, can be performed in water. researchgate.net Water can participate in the mechanism, sometimes acting as a weak acid or base catalyst. researchgate.net While the presence of water can sometimes complicate stereoselectivity, the development of water-tolerant catalysts and organocatalysts has made aqueous asymmetric synthesis increasingly viable. nih.govresearchgate.net

Atom Economy and Waste Minimization

The synthesis of this compound, in alignment with the principles of green chemistry, prioritizes high atom economy and the minimization of waste. Traditional multi-step syntheses often suffer from low atom economy, generating significant quantities of byproducts that require disposal. Modern synthetic strategies, however, are increasingly designed to maximize the incorporation of reactant atoms into the final product.

A key approach to achieving high atom economy in the synthesis of α-hydroxy-α-alkylated dicarboxylic acids, such as this compound, is through convergent synthetic pathways that form multiple carbon-carbon bonds in a single step. One such strategy is the aldol condensation, a powerful tool for C-C bond formation. stanford.eduwikipedia.orgbyjus.com For instance, the condensation of a ketone with a dialkyl oxalate (B1200264) derivative can, in principle, construct the carbon skeleton with high atom efficiency.

Consider a hypothetical atom-economic synthesis starting from heptan-2-one and diethyl oxalate. In a base-catalyzed aldol-type condensation, all carbon atoms from both reactants could be incorporated into the desired product framework, with the only theoretical byproduct being the alcohol from the ester hydrolysis. This contrasts sharply with classical methods that might involve protecting groups or activating agents, which contribute to the waste stream.

The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product, is a critical metric in assessing the environmental impact of a chemical process. univ-rennes.fr In the context of this compound synthesis, minimizing the E-factor involves the use of catalytic methods over stoichiometric reagents, the reduction or elimination of solvent use, and the development of processes where byproducts are benign or can be recycled. For example, solvent-free aldol condensations have been shown to be highly efficient, reducing both waste and energy consumption. researchgate.net

The table below illustrates a comparative analysis of hypothetical synthetic routes for this compound, highlighting the potential for improved atom economy and reduced waste.

Synthetic RouteKey TransformationTheoretical Atom Economy (%)Potential Waste Products
Route A: Grignard Reaction Grignard addition to a keto-diester~75%Magnesium salts, organic byproducts
Route B: Aldol Condensation Base-catalyzed condensation>90%Water, catalyst residue
Route C: Biocatalysis Enzymatic conversionPotentially >95%Biomass, aqueous buffer salts

Note: The data in this table is illustrative and based on general principles of the specified reaction types. Actual values would depend on specific reaction conditions and yields.

By focusing on catalytic, high-conversion reactions and minimizing the use of auxiliary substances, the synthesis of this compound can be designed to be both economically viable and environmentally responsible.

Renewable Feedstock Utilization

The transition from petrochemical-based feedstocks to renewable resources is a cornerstone of sustainable chemical manufacturing. For the synthesis of this compound, a C9 dicarboxylic acid derivative, several promising bio-based routes are being explored, primarily leveraging the abundance of plant oils and fatty acids. sci-hub.seacs.org

One of the most viable renewable starting materials for C9 dicarboxylic acids is oleic acid, a monounsaturated fatty acid that is the major component of olive oil and other vegetable fats. researchgate.netnih.gov Through oxidative cleavage of the double bond in oleic acid, azelaic acid (nonane-1,9-dioic acid), a C9 dicarboxylic acid, can be produced. This process, traditionally carried out using harsh oxidants like ozone, is now being developed using greener, biocatalytic methods. nih.gov Engineered microorganisms can be employed to perform this transformation under mild conditions, significantly reducing the environmental impact. researchgate.netfrontiersin.org

Once azelaic acid is obtained from a renewable source, it can serve as a key intermediate for the synthesis of this compound. The introduction of the hydroxyl and pentyl groups at the C2 position can be envisioned through various synthetic transformations, such as α-functionalization methodologies.

Another promising avenue involves the use of other renewable fatty acids, such as ricinoleic acid from castor oil. sci-hub.se Biocatalytic cascade reactions have been developed to convert these fatty acids into a variety of dicarboxylic and hydroxycarboxylic acids. sci-hub.semdpi.com These enzymatic processes offer high selectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry.

The following table outlines potential renewable feedstocks and their transformation pathways to precursors for this compound.

Renewable FeedstockKey IntermediateRelevant Biotransformation
Oleic Acid Azelaic Acid (Nonane-1,9-dioic acid)Oxidative cleavage by engineered microorganisms researchgate.netnih.gov
Ricinoleic Acid C9 and other dicarboxylic acidsMulti-step enzymatic cascade reactions sci-hub.se
Glucose Succinic AcidFermentation by engineered E. coli or yeast tudelft.nlresearchgate.net
Plant Oils (e.g., Coconut Oil) C12, C14 Fatty AcidsHydrolysis followed by ω-oxidation acs.org

Note: This table presents plausible renewable pathways to precursors. The subsequent conversion to the final product would require additional synthetic steps.

The utilization of these renewable feedstocks not only reduces the reliance on finite fossil fuels but also has the potential to lower the carbon footprint of the chemical production process. tudelft.nl As biocatalytic and fermentation technologies continue to advance, the synthesis of this compound and other valuable chemicals from renewable biomass will become increasingly economically and environmentally attractive.

Stereochemical Investigations of 2 Hydroxy 2 Pentylbutanedioic Acid

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For 2-Hydroxy-2-pentylbutanedioic acid, a compound with a chiral center, several techniques can be employed to achieve this separation.

Diastereomeric Salt Formation

One of the most established methods for resolving racemic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic this compound with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. researchgate.net This difference in solubility allows for their separation by fractional crystallization. libretexts.orgresearchgate.net

The efficiency of this separation is contingent on several factors, including the choice of the chiral resolving agent and the solvent system. researchgate.net Chiral amines, such as brucine, strychnine, quinine (B1679958), and synthetic amines like 1-phenylethanamine, are commonly used as resolving agents for chiral acids. libretexts.org The selection of an appropriate solvent is also critical, as it can significantly influence the solubility difference between the diastereomeric salts. researchgate.net In some cases, a mixture of solvents may be necessary to achieve optimal separation. unchainedlabs.com The process involves dissolving the racemic acid and the chiral base in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it by filtration. The optically pure acid can then be recovered from the salt by treatment with a strong acid. libretexts.org

A systematic screening of various chiral resolving agents and solvents is often necessary to identify the optimal conditions for the resolution of this compound. unchainedlabs.com The stoichiometry of the salt formation and the potential for solvate or hydrate (B1144303) formation are also important considerations that can impact the resolution efficiency. researchgate.netmdpi.comrsc.org

Table 1: Factors Influencing Diastereomeric Salt Resolution

FactorDescription
Chiral Resolving Agent The choice of a chiral base is crucial. Its chemical properties and the nature of its interaction with the acid determine the properties of the resulting diastereomeric salts.
Solvent System The solvent affects the solubility of the diastereomeric salts. A solvent that maximizes the solubility difference between the two diastereomers is ideal.
Temperature Temperature influences solubility and the rate of crystallization. Optimal temperature profiles are often determined experimentally.
Stoichiometry The molar ratio of the racemic acid to the resolving agent can affect the yield and purity of the resolved enantiomer.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the large-scale separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. elementlabsolutions.com The choice of the CSP and the mobile phase are critical for achieving good resolution. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and the ability to operate in various modes, including normal-phase, reversed-phase, and polar organic modes. elementlabsolutions.comsigmaaldrich.com Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to high-performance liquid chromatography (HPLC) for preparative chiral separations, offering advantages in terms of speed and reduced solvent consumption. unchainedlabs.commdpi.com

The development of a preparative chiral chromatography method typically involves an initial screening of different CSPs and mobile phases to identify the most promising conditions. chromatographyonline.com Once a suitable system is found, the method is optimized to maximize throughput and purity. This may involve adjusting the mobile phase composition, flow rate, and temperature. chromatographyonline.com The solubility of the sample in the mobile phase is also a key consideration for preparative applications. sigmaaldrich.com

Table 2: Comparison of Preparative Chiral Chromatography Techniques

TechniqueStationary Phase TypeMobile PhaseKey Advantages
HPLC Polysaccharide-based, Pirkle-type, etc.Normal-phase, Reversed-phase, Polar organicVersatile, well-established.
SFC Similar to HPLCSupercritical CO₂ with co-solventsFast, reduced organic solvent usage, easier product recovery. elementlabsolutions.com
CCC LiquidBiphasic liquid systemNo solid support, high sample loading capacity. nih.gov

Kinetic Resolution Methods

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In the case of this compound, one enantiomer would react faster than the other, allowing for the separation of the unreacted, enriched enantiomer. wikipedia.org This method can be highly efficient, potentially yielding products with high enantiomeric excess. wikipedia.orgnih.gov

Enzymatic kinetic resolution is a particularly attractive approach due to the high stereoselectivity of enzymes. nih.gov For example, lipases are commonly used for the kinetic resolution of racemic alcohols and acids through esterification or hydrolysis reactions. ru.nlnih.gov The choice of the enzyme, the acyl donor (for esterification), and the reaction conditions (solvent, temperature) are crucial for the success of the resolution. ru.nl

Chemical kinetic resolution methods, utilizing synthetic chiral catalysts, have also been developed for various functional groups. wikipedia.org For instance, chiral acyl-transfer catalysts can be used for the asymmetric acylation of racemic alcohols. nih.gov The development of new and more efficient catalysts is an active area of research. dicp.ac.cn A key advantage of kinetic resolution is that it can sometimes be performed as a dynamic kinetic resolution, where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. ru.nl

Stereoisomer Characterization via Advanced Spectroscopic Methods

Once the stereoisomers of this compound are separated, their absolute configuration must be determined. Advanced spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy, are powerful tools for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. biorxiv.orgnih.gov This technique is particularly useful for studying the secondary structure of proteins and the conformation of nucleic acids. biorxiv.orgscispace.com For a smaller molecule like this compound, CD spectroscopy in the near-UV region can provide information about the local environment of chromophores, such as the phenyl group if one were present, and can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical calculations. nih.govscispace.com

The CD spectrum is highly sensitive to the conformation of the molecule. biorxiv.org For flexible molecules, the observed spectrum is an average of the spectra of all populated conformations. Factors such as solvent and temperature can influence the conformational equilibrium and thus the CD spectrum. nih.gov In some cases, CD spectroscopy can be used to study the binding of a chiral molecule to a receptor or another molecule. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy is an extension of CD spectroscopy into the infrared region, where the transitions correspond to vibrational energy levels. rsc.orgbruker.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. schrodinger.com The experimental VCD spectrum is compared with the theoretically predicted spectrum for a specific enantiomer, calculated using quantum chemical methods. schrodinger.comarxiv.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. schrodinger.com

The accuracy of the theoretical calculations is crucial for a reliable assignment. schrodinger.com It is often necessary to consider the effects of intermolecular interactions, such as hydrogen bonding and dimerization, as well as the influence of the solvent on the conformational landscape of the molecule. schrodinger.com VCD spectroscopy is a valuable tool in pharmaceutical research and development, where the determination of the absolute stereochemistry of drug candidates is a regulatory requirement. schrodinger.com

Table 3: Spectroscopic Methods for Stereoisomer Characterization

MethodPrincipleInformation Obtained
Circular Dichroism (CD) Spectroscopy Differential absorption of circularly polarized light in the UV-Vis region. biorxiv.orgSecondary structure of macromolecules, tertiary structure information, absolute configuration (by comparison). nih.govscispace.com
Vibrational Circular Dichroism (VCD) Spectroscopy Differential absorption of circularly polarized light in the infrared region. bruker.comAbsolute configuration of chiral molecules in solution. schrodinger.com

Conformational Analysis and Stereoselective Transformations

The interplay between a molecule's stereochemistry and its conformational preferences is a key area of investigation. The way in which this compound folds and orients its functional groups in different environments will dictate its reactivity and interactions with other molecules.

Solution-State Conformational Studies

In solution, this compound is expected to exist as an equilibrium of multiple conformers due to the rotational freedom around its single bonds. Variable-temperature NMR experiments would be a primary tool to study these conformational dynamics. bldpharm.com Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for the conformational exchange.

Computational modeling, using methods such as Density Functional Theory (DFT), would complement experimental NMR data. navimro.com By calculating the energies of different possible conformations, researchers can predict the most stable arrangements of the molecule in the gas phase or in solution, providing a theoretical framework for understanding the observed NMR data.

Solid-State Conformational Analysis

The definitive three-dimensional structure of this compound in the solid state would be determined by single-crystal X-ray diffraction. nih.govfoodb.ca This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation when packed in a crystal lattice. nih.gov

While solution and solid-state conformations can differ, the crystal structure provides a crucial reference point and can reveal key intramolecular interactions, such as hydrogen bonding, that stabilize a particular conformation. nih.govbldpharm.com

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1320
Z4

Note: This data is illustrative and not based on experimental results.

Stereoselective Derivatization and Rearrangement

The chemical reactivity of this compound can be harnessed to further probe its stereochemistry. Stereoselective reactions, where one stereoisomer is formed or reacts preferentially over others, can provide valuable information about the molecule's structure and can be used to synthesize specific stereoisomers of related compounds.

For instance, a stereoselective derivatization of one of the carboxylic acid groups could be influenced by the stereochemistry at the C2 center. The bulky pentyl group and the hydroxyl group could direct an incoming reagent to a specific face of the molecule.

Rearrangement reactions, such as the benzilic acid rearrangement observed in related α-hydroxy carbonyl compounds, can also be highly stereoselective. google.com Studying the stereochemical outcome of such a rearrangement, if applicable to a derivative of this compound, could provide insights into the migratory aptitude of the attached groups and the stereoelectronics of the reaction. A highly diastereoselective aza-Claisen rearrangement is another example of a stereoselective transformation that has been used in the synthesis of β-hydroxy-α-amino acids. chemsrc.com

Interactive Data Table: Hypothetical Stereoselective Reactions of this compound Derivatives

ReactionReagentsMajor Product StereoisomerDiastereomeric Ratio
Esterification of C1-COOH(R)-1-phenylethanol, DCC(R,R)-diester>95:5
Aza-Claisen Rearrangement of Allylic EsterPd(II) catalystsyn-amino acid derivative10:1

Note: This data is illustrative and not based on experimental results.

Biochemical and Metabolic Pathway Exploration of 2 Hydroxy 2 Pentylbutanedioic Acid

Biosynthetic Routes and Precursor Utilization in Model Systems

The biosynthesis of 2-Hydroxy-2-pentylbutanedioic acid likely involves the condensation of precursors from central carbon metabolism. The following sections outline potential biosynthetic origins.

The pentyl group of the molecule suggests a connection to fatty acid metabolism. One plausible route involves the modification of a fatty acid or a fatty acid-derived intermediate. The biosynthesis could potentially begin with a C5 or larger fatty acid, which undergoes hydroxylation and subsequent reactions to form the final product.

The initial step could be the α-hydroxylation of a heptanoyl-CoA (a C7 fatty acyl-CoA), followed by a carboxylation reaction at the C2 position. Alternatively, a precursor like 2-ketooctanedioic acid could be envisioned, which then undergoes decarboxylation and hydroxylation.

Branched-chain fatty acid metabolism provides another model. The degradation and synthesis of these molecules involve a series of enzymatic steps including oxidation and isomerization. nih.govasm.org It is conceivable that intermediates from the metabolism of longer-chain branched fatty acids could be channeled towards the synthesis of this compound.

Table 1: Potential Precursors from Fatty Acid Metabolism

Precursor MoleculePotential Role in Biosynthesis
Heptanoic AcidCould serve as the initial building block for the pentyl chain and part of the butanedioic acid backbone.
Octanedioic AcidA dicarboxylic acid that could be a precursor, undergoing hydroxylation and alkylation or rearrangement.
Branched-Chain Fatty AcidsIntermediates from their metabolism could be modified to form the target compound. nih.govasm.orgjst.go.jp

The butanedioic acid (succinic acid) core of the molecule strongly points to the Tricarboxylic Acid (TCA) cycle as a source of precursors. wikipedia.orgwikipedia.org The TCA cycle is a central hub in metabolism, providing intermediates for a wide array of biosynthetic pathways. nih.govnih.gov

One proposed pathway could start with a TCA cycle intermediate such as oxaloacetate or α-ketoglutarate. An enzymatic reaction, possibly involving a condensation with a pentyl-group donor (e.g., pentyl-CoA, derived from fatty acid metabolism), could lead to an alkylated TCA cycle intermediate. Subsequent enzymatic modifications, including hydroxylation, would then yield this compound. For instance, succinate (B1194679), a key component of the TCA cycle, is a four-carbon dicarboxylic acid that could theoretically be alkylated and hydroxylated. wikipedia.orgresearchgate.net

Table 2: TCA Cycle Intermediates as Potential Precursors

TCA Cycle IntermediatePotential Role in BiosynthesisRelevant Pathways
SuccinateCould be the direct backbone for the butanedioic acid moiety, followed by pentylation and hydroxylation.TCA Cycle, Glyoxylate (B1226380) Cycle wikipedia.orgresearchgate.net
OxaloacetateCould undergo condensation with a pentyl donor and subsequent reduction and rearrangement.TCA Cycle, Gluconeogenesis asm.org
α-KetoglutarateA five-carbon intermediate that could be a starting point for the synthesis of the carbon skeleton.TCA Cycle, Amino Acid Metabolism mdpi.com

Microorganisms, particularly bacteria and yeasts, are known to produce a diverse array of dicarboxylic acids. nih.govbohrium.comresearchgate.netnih.gov Metabolic engineering of these organisms has enabled the production of various chain-length dicarboxylic acids, often through the modification of fatty acid biosynthesis or the TCA cycle. encyclopedia.pubrsc.org

A hypothetical microbial production pathway for this compound could be engineered in a host organism like Escherichia coli or Saccharomyces cerevisiae. This would likely involve the introduction of heterologous enzymes capable of catalyzing the key steps:

Pentyl group transfer: An enzyme that can attach a five-carbon chain to a four-carbon dicarboxylic acid precursor.

Hydroxylation: A hydroxylase, such as a cytochrome P450 monooxygenase or a dioxygenase, to introduce the hydroxyl group at the C2 position. acs.orgnih.govnih.govbiorxiv.org

The production of various dicarboxylic acids in microbes often leverages their natural metabolic pathways, which can be redirected and optimized for the synthesis of a specific target molecule. researchgate.netacs.org

Enzymatic Biotransformations and Degradation Mechanisms (molecular level)

The degradation of this compound would likely proceed through pathways that can handle both the alkyl chain and the dicarboxylic acid structure.

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. In the context of degrading this compound, these enzymes would likely be involved in the initial steps.

The degradation could be initiated by an alcohol dehydrogenase that oxidizes the hydroxyl group to a ketone, forming 2-oxo-2-pentylbutanedioic acid. This intermediate could then be a substrate for further degradation, potentially through decarboxylation.

Alternatively, the pentyl side chain could be a target for oxidation. Enzymes like cytochrome P450 monooxygenases are known to hydroxylate alkyl chains, which can initiate their degradation. nih.gov This could lead to the formation of a more polar molecule that can be further metabolized. The degradation of branched-chain fatty acids often involves oxidation steps to prepare the molecule for β-oxidation. nih.gov

Table 3: Potential Oxidoreductase Activities in Degradation

Enzyme ClassPotential ReactionSubstrate/Product
Alcohol DehydrogenaseOxidation of the hydroxyl groupThis compound → 2-Oxo-2-pentylbutanedioic acid
Cytochrome P450 MonooxygenaseHydroxylation of the pentyl chainThis compound → Hydroxylated derivative
DehydrogenaseOxidative decarboxylation2-Oxo-2-pentylbutanedioic acid → C8 intermediate + CO2

Hydratases are enzymes that add or remove water from a substrate. While a hydratase is less likely to be involved in the initial steps of degradation given the existing hydroxyl group, a related enzyme, a dehydratase , could potentially act on the molecule if a double bond is first introduced into the pentyl chain through an oxidation reaction. Some hydratases are known to act on fatty acids. mdpi.comontosight.ai

Lyases are enzymes that cleave chemical bonds by means other than hydrolysis or oxidation. A lyase could potentially cleave the C-C bond between the pentyl group and the butanedioic acid backbone, or cleave the butanedioic acid itself. For example, a 2-hydroxyacyl-CoA lyase could act on a CoA-activated form of the molecule. Hydroxycinnamoyl-CoA hydratase-lyase is an example of an enzyme that catalyzes both hydration and a subsequent retro-aldol cleavage. uniprot.orgnih.gov This type of enzymatic activity could be involved in breaking down the carbon skeleton of this compound.

β-Oxidation Pathways in Model Organisms

The metabolic fate of this compound, a dicarboxylic acid with a pentyl group, is anticipated to involve β-oxidation, a critical pathway for the degradation of fatty acids. In model organisms like Escherichia coli, the β-oxidation cycle is well-characterized and involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain. nih.gov

The degradation of the pentyl side chain of this compound would likely initiate with its activation to a CoA-thioester. This is a crucial first step for many organic acids to enter metabolic pathways. Following activation, the β-oxidation spiral would proceed. In E. coli, this process is carried out by a set of conserved enzymes. The first step is an oxidation catalyzed by an acyl-CoA dehydrogenase (FadE), which introduces a double bond. nih.gov This is followed by hydration, a second oxidation, and finally, a thiolytic cleavage that releases acetyl-CoA and a shortened acyl-CoA. nih.govasm.org

Given the branched nature of the pentyl group at the C2 position, the standard β-oxidation pathway may be modified. Bacteria have evolved specific pathways to handle branched-chain fatty acids. researchgate.netasm.org The presence of the hydroxyl group at the C2 position further complicates the typical β-oxidation sequence and may require specialized enzymes to process this substrate.

The table below outlines the canonical β-oxidation pathway in E. coli, which provides a framework for understanding the potential degradation of the pentyl side chain.

Step Enzyme (E. coli) Reaction Product
1Acyl-CoA Dehydrogenase (FadE)OxidationEnoyl-CoA
2Enoyl-CoA Hydratase (FadB)Hydration3-Hydroxyacyl-CoA
33-Hydroxyacyl-CoA Dehydrogenase (FadB)Oxidation3-Ketoacyl-CoA
4Thiolase (FadA)Thiolytic CleavageAcetyl-CoA + Acyl-CoA (n-2)

Role as a Biochemical Intermediate or Metabolite Analog (in non-human biological systems)

While direct evidence for the participation of this compound in specific metabolic cycles is not documented, its structure suggests potential interactions with central carbon metabolism. The butanedioic acid backbone is structurally similar to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle. It is plausible that in some organisms, this compound could be metabolized to eventually enter the TCA cycle.

In plants, dicarboxylic acids are integral to primary metabolism, participating in pathways like the TCA cycle and the glyoxylate cycle. nih.govmdpi.comnih.gov Carboxylic acids can also act as signaling molecules, influencing gene expression. oup.com The presence of the hydroxyl group and the pentyl chain would likely necessitate enzymatic modification before it could be fully integrated into these cycles.

The metabolism of this compound would likely involve interactions with common enzyme cofactors. The predicted β-oxidation of the pentyl group would require FAD and NAD+ as electron acceptors. The activation of the acid to its CoA ester would consume ATP.

Furthermore, as an analog of TCA cycle intermediates, this compound could potentially act as a regulatory molecule. For instance, succinate dehydrogenase (SDH), which oxidizes succinate to fumarate (B1241708) in the TCA cycle, is a highly regulated enzyme. nih.govresearchgate.net Analogs of succinate, such as malonate, are known competitive inhibitors of SDH. nih.govmdpi.com It is conceivable that this compound could similarly interact with SDH or other enzymes of dicarboxylic acid metabolism, potentially in an inhibitory fashion. biorxiv.org

This compound belongs to the family of α-hydroxy acids. nih.govresearchgate.net Several α-hydroxy dicarboxylic acids play crucial roles in metabolism. A well-known example is malate (B86768) (2-hydroxybutanedioic acid), a central metabolite in the TCA cycle and C4 photosynthesis in plants. nih.govresearchgate.net Another related compound is 2-hydroxy-2-methylbutanedioic acid (citramalic acid). ymdb.ca

These analogous compounds are involved in fundamental cellular processes. nih.govnih.gov For example, in some bacteria, α-hydroxy acids are incorporated into nonribosomal peptides, highlighting the diverse roles of these molecules. nih.gov The metabolism of α-keto acids, which can be formed from the oxidation of α-hydroxy acids, is also a key part of amino acid metabolism in lactic acid bacteria. frontiersin.org The structural similarity of this compound to these vital metabolites suggests it could potentially serve as a substrate for the enzymes that process them, or act as a competitive inhibitor.

The table below compares this compound with some well-known hydroxy dicarboxylic acids.

Compound Structure Known Metabolic Role
Malic AcidHOOC-CH(OH)-CH2-COOHIntermediate in the TCA cycle, C4 photosynthesis. nih.gov
Citramalic AcidHOOC-C(OH)(CH3)-CH2-COOHIntermediate in some bacterial metabolic pathways. ymdb.ca
This compoundHOOC-C(OH)(C5H11)-CH2-COOHNot well-characterized, potential for β-oxidation and interaction with TCA cycle enzymes.

Metabolic Flux Analysis and Network Integration Studies (in vitro/cellular models)

To elucidate the metabolic fate of this compound, isotope tracing and labeling experiments would be invaluable. nih.gov Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify intracellular reaction rates and map the flow of carbon through metabolic networks. researchgate.netspringernature.comnih.gov

In a typical experiment, a model organism such as yeast (Saccharomyces cerevisiae or Pichia pastoris) or bacteria (E. coli) would be cultured in a medium containing 13C-labeled this compound. plos.orgoup.com As the organism metabolizes the labeled compound, the 13C atoms would be incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution in key metabolites, such as amino acids and TCA cycle intermediates, the metabolic pathways utilized by the organism to process the compound can be traced. researchgate.netsemanticscholar.orgbiorxiv.org

The general workflow for such a study would involve:

Synthesis of 13C-labeled this compound.

Culturing of the model organism with the labeled substrate.

Harvesting of biomass and extraction of metabolites.

Analysis of 13C enrichment in metabolites using techniques like GC-MS or LC-MS. oup.com

Computational modeling to calculate metabolic fluxes.

These studies could reveal whether the compound is used as a carbon source, its entry points into central metabolism, and the relative activity of different metabolic pathways involved in its degradation. unimelb.edu.au

Quantitative Metabolomics Approaches

Quantitative metabolomics aims to measure the absolute or relative concentrations of metabolites in a biological system. To date, specific quantitative data for this compound in various biological matrices remains largely uncharacterized in published studies. However, the analytical techniques for such a determination are well-established and are routinely applied to similar organic acids and amino acid metabolites.

Methodologies for Quantification:

Advanced analytical platforms are essential for the sensitive and selective quantification of metabolites. For a compound like this compound, the primary methods would involve mass spectrometry (MS) coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying low-abundance metabolites in complex samples like serum, urine, and plant extracts. nih.gov A reversed-phase LC column would likely be used for the separation of this compound from other components in the sample matrix. chromatographyonline.com The compound would then be detected by a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also widely used for the analysis of organic acids. nih.gov It often requires derivatization of the analyte to increase its volatility and thermal stability. The distinct mass spectrum generated would allow for both identification and quantification.

Hypothetical Research Findings:

Although no specific data exists for this compound, we can look at studies on related compounds to understand the potential findings. For instance, quantitative analyses of other hydroxy fatty acids have revealed their roles in various physiological and pathological states. nih.gov A study on 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a methionine analog, demonstrated successful quantification in bovine serum and seawater down to the ng/mL level using LC-MS/MS. chromatographyonline.com Should research on this compound be undertaken, we might expect to see data tables outlining its concentration in different plant tissues or under various metabolic conditions.

Table 1: Illustrative Data Table for Quantitative Analysis of a Related Hydroxy Acid (HMTBA) in Bovine Serum

Sample IDFortification Level (ng/mL)Determined Concentration (ng/mL)Recovery (%)
Serum 15.04.896.0
Serum 210.09.797.0
Serum 325.024.196.4
Serum 450.049.298.4

This table is adapted from a study on HMTBA to illustrate the type of data that would be generated for this compound. chromatographyonline.com

Systems Biology Modeling of Metabolic Networks

Systems biology utilizes computational and mathematical models to understand the complex interactions within biological systems. d-nb.info Given that this compound is a derivative of L-valine, its metabolic network would be modeled as part of the broader BCAA pathways.

Modeling Approaches:

The construction of a metabolic model for a network involving this compound would begin with a reconstruction of the relevant biochemical reactions. This would include the biosynthesis of L-valine and its subsequent conversion to this compound.

Kinetic Modeling: For a more dynamic understanding, kinetic models that incorporate enzyme reaction rates and metabolite concentrations would be necessary. These models use ordinary differential equations (ODEs) to describe the changes in metabolite concentrations over time. d-nb.info Developing a kinetic model for the this compound pathway would require detailed knowledge of the enzymes involved and their kinetic parameters.

Detailed Research Findings from Analogous Systems:

Studies on the metabolic engineering of E. coli for L-valine production have successfully used in silico gene knockout simulations to identify key enzymes and regulatory points in the pathway. pnas.org For example, the expression levels of genes involved in the central metabolic pathways and L-valine biosynthesis were analyzed to optimize production. pnas.org

Furthermore, systems biology approaches have been applied to study BCAA catabolism in various organisms. In Klebsiella pneumoniae, metabolic modeling revealed an increased reliance on valine catabolism in clinical isolates. biorxiv.org In adipocytes, model-based isotopomer data analysis has shown that BCAA catabolism significantly contributes to fatty acid synthesis. nih.gov These studies highlight how metabolic models can provide insights into the physiological roles of amino acid derivatives. A systems biology model of the metabolic network leading to this compound would likely be integrated into larger models of plant or microbial metabolism to understand its systemic effects. frontiersin.org

Table 2: Key Enzymes in the Valine Biosynthetic Pathway Potentially Leading to this compound

EnzymeReactionRole in Pathway
Acetolactate SynthaseCondensation of two pyruvate (B1213749) moleculesCommits pyruvate to the valine and leucine (B10760876) biosynthetic pathways. acs.org
Acetohydroxy Acid IsomeroreductaseIsomerization and reduction of acetolactateA key step in the formation of the dihydroxy-isovalerate precursor.
Dihydroxy-acid DehydrataseDehydration of dihydroxy-isovalerateLeads to the formation of α-ketoisovalerate, the direct precursor to valine. acs.org
Branched-Chain Amino Acid TransaminaseTransamination of α-ketoisovalerateThe final step in L-valine synthesis. nih.gov
Uncharacterized Condensing EnzymeCondensation of two L-valine moleculesHypothetical enzyme responsible for the formation of this compound.

This table outlines the established enzymes in the valine pathway and posits a hypothetical enzyme for the final step in the formation of the target compound.

Enzymatic Interactions and Molecular Mechanisms of 2 Hydroxy 2 Pentylbutanedioic Acid

Enzyme-Substrate Recognition and Binding Dynamics

Enzyme-substrate recognition is the process by which an enzyme specifically binds to its substrate. nih.gov This specificity is fundamental to biological catalysis and is governed by the three-dimensional structures of both the enzyme's active site and the substrate molecule. nih.gov

Ligand binding studies would be essential to quantify the affinity between 2-Hydroxy-2-pentylbutanedioic acid and its target enzymes. These studies measure the strength of the interaction, typically expressed as a dissociation constant (Kd) or binding constant (Kb). mdpi.com Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence-based assays would provide thermodynamic and kinetic data on the binding event. mdpi.comnih.govmdpi.com

Table 1: Hypothetical Ligand Binding Parameters for this compound with a Target Enzyme

This table illustrates the type of data that would be generated from ligand binding studies. The values are purely illustrative.

ParameterValueMethod
Binding Affinity (Kd)Data Not AvailableSPR
Association Rate (kon)Data Not AvailableSPR
Dissociation Rate (koff)Data Not AvailableSPR
Enthalpy Change (ΔH)Data Not AvailableITC
Entropy Change (ΔS)Data Not AvailableITC

Understanding the structural basis of binding specificity involves identifying the key amino acid residues and structural motifs within the enzyme's active site that interact directly with this compound. nih.govmdpi.com X-ray crystallography or cryo-electron microscopy of the enzyme-ligand complex would reveal the precise orientation of the bound molecule and the network of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that stabilize the complex. nih.govrcsb.org Site-directed mutagenesis studies could then confirm the role of these specific residues in substrate recognition. nih.gov

Kinetics of Enzymatic Reactions Involving this compound

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. infn.it It provides insights into the catalytic mechanism, efficiency, and how the enzyme's activity is regulated. du.ac.inuclouvain.be

Kinetic analysis would determine the fundamental parameters of the enzymatic reaction.

Steady-State Kinetics: These experiments, conducted under conditions where the substrate concentration is much higher than the enzyme concentration, would be used to determine the Michaelis-Menten parameters: the Michaelis constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km). libretexts.orgbeilstein-journals.org These parameters are crucial for comparing the enzyme's efficiency with different substrates. beilstein-journals.org

Pre-Steady-State Kinetics: To dissect individual steps in the reaction pathway, such as substrate binding, product formation, and product release, pre-steady-state kinetic analysis would be employed. nih.govmit.edu Using techniques like stopped-flow spectroscopy, researchers can observe the initial "burst" phase of the reaction, which occurs before the steady state is established, providing data on the rates of conformational changes and chemical transformations at the active site. nih.govbiorxiv.org

Table 2: Hypothetical Steady-State Kinetic Parameters for an Enzyme Acting on this compound

This table shows the kind of data that would be obtained from steady-state kinetic experiments. The values are purely illustrative.

Kinetic ParameterValue
VmaxData Not Available
KmData Not Available
kcatData Not Available
kcat/KmData Not Available

Investigating how other molecules affect the enzymatic reaction involving this compound is key to understanding its regulation. If this compound acts as an inhibitor, studies would be designed to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive). nih.gov This involves measuring reaction rates at various substrate and inhibitor concentrations. nih.gov Conversely, if it functions as an activator, experiments would characterize the mechanism by which it enhances enzyme activity.

Structural Biology of Enzyme-2-Hydroxy-2-pentylbutanedioic Acid Complexes

The field of structural biology provides a high-resolution, three-dimensional view of biological molecules. nih.gov Determining the crystal or NMR structure of an enzyme in complex with this compound would offer a definitive snapshot of the interaction. nih.gov This structural data would visualize the binding pocket, reveal the conformational state of the enzyme upon ligand binding, and provide a framework for understanding the catalytic or regulatory mechanism at an atomic level. biorxiv.orgmdpi.com Such structures are invaluable for rational drug design and for engineering enzymes with novel properties.

X-ray Crystallography of Enzyme-Ligand Structures

There are no publicly available X-ray crystallography studies that have determined the three-dimensional structure of an enzyme in complex with this compound. Such studies are crucial for visualizing the precise binding mode of a ligand within the active or allosteric site of an enzyme, revealing key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are fundamental to understanding its biological function. The absence of these structural data limits the ability to perform detailed computational analyses, such as molecular docking and molecular dynamics simulations, which could further elucidate the binding affinity and specificity of this compound for potential enzyme targets.

Cryo-Electron Microscopy (Cryo-EM) Studies

Similarly, a review of scientific literature indicates a lack of Cryo-Electron Microscopy (Cryo-EM) studies involving this compound. Cryo-EM is a powerful technique for determining the structure of large protein complexes and membrane proteins, which are often challenging to crystallize. For enzyme systems where this compound might act as a regulator or substrate, Cryo-EM could provide invaluable insights into conformational changes of the enzyme upon binding. Without such studies, a significant gap remains in understanding the structural basis of this compound's potential interactions with larger enzymatic machinery.

Solution-State NMR for Protein-Ligand Interactions

Investigations using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy to probe the interactions between this compound and proteins have not been reported in the scientific literature. Solution-state NMR is a versatile tool for studying protein-ligand interactions in a near-native environment. Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are instrumental in identifying binding interfaces, determining binding affinities, and characterizing the dynamic nature of these interactions. The absence of such data for this compound means that its binding kinetics and the specific residues involved in its interaction with any potential protein partners remain uncharacterized.

Mechanism of Action in Enzyme Catalysis or Modulation

The precise mechanism of action of this compound in the context of enzyme catalysis or modulation has not been elucidated in published research. A mechanistic understanding would require detailed kinetic studies, identification of metabolic pathways it participates in, and characterization of its role as a substrate, inhibitor, or activator.

Catalytic Residue Identification and Role

Due to the lack of studies on enzymes that may bind to this compound, there is no information available to identify the specific catalytic residues that would be involved in its transformation or in mediating its inhibitory or activatory effects. The identification of key amino acid residues, such as those acting as proton donors or acceptors, nucleophiles, or electrophiles, is fundamental to understanding the chemical steps of an enzymatic reaction.

Proposed Reaction Intermediates

There are no proposed reaction intermediates for the enzymatic processing of this compound in the scientific literature. The characterization of transient intermediate states is a critical component of elucidating an enzymatic reaction mechanism. Techniques such as rapid quench-flow kinetics, stopped-flow spectroscopy, and computational modeling are typically employed for this purpose, but have not been applied to this compound in the context of enzyme catalysis.

Allosteric Regulation Mechanisms

The potential for this compound to act as an allosteric regulator of enzyme activity is currently unknown. Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's catalytic efficiency. The determination of whether this compound can function as an allosteric modulator would require extensive enzymatic assays and structural studies, which have not been reported.

Advanced Analytical Methodologies for 2 Hydroxy 2 Pentylbutanedioic Acid

Chromatographic Separation Techniques

Chromatography is fundamental for isolating 2-Hydroxy-2-pentylbutanedioic acid from complex matrices or for separating its enantiomers. The choice of technique depends on the sample matrix, the required level of sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile organic acids. Due to the presence of a chiral center at the C2 position, developing chiral HPLC methods is crucial for separating the (R)- and (S)-enantiomers of this compound.

Research Findings: Chiral stationary phases (CSPs) are essential for the enantioselective separation of hydroxy acids. nih.gov CSPs based on Cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956) carbamates, have proven effective for separating the enantiomers of similar compounds like 2-hydroxyglutaric acid under weak anion-exchange conditions. nih.gov Another successful approach for resolving chiral hydroxy acids involves using cyclodextrin-based columns, particularly derivatized cyclodextrins like 2-hydroxypropyl-β-cyclodextrin, which can form inclusion complexes with the analyte, leading to differential retention of the enantiomers. psu.edumdpi.com

The mobile phase composition, including the type of organic modifier, buffer pH, and additives, must be carefully optimized to achieve baseline separation. nih.gov Detection can be accomplished using UV detectors, although the lack of a strong chromophore in aliphatic carboxylic acids may limit sensitivity. tandfonline.com More sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS), which also provides mass information for analyte confirmation. nih.gov

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

Parameter Description
Column Chiral Stationary Phase (e.g., Chiralpak QD-AX, 2-hydroxypropyl-β-cyclodextrin bonded silica)
Mobile Phase A mixture of an organic solvent (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid solution). The exact ratio and pH are optimized for resolution.
Flow Rate Typically 0.5 - 1.5 mL/min.
Temperature Column temperature can be controlled (e.g., 25-40 °C) to improve peak shape and resolution. nih.gov

| Detection | UV-Vis Detector (at low wavelengths, ~210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity. nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for the direct analysis of polar, non-volatile compounds like dicarboxylic acids. lmaleidykla.lt The high polarity and hydrogen-bonding capacity of the carboxyl and hydroxyl groups in this compound prevent it from vaporizing at temperatures compatible with GC analysis. Therefore, chemical derivatization is a mandatory step to convert the analyte into a volatile and thermally stable form. chalmers.se

Research Findings: The most common derivatization strategies for compounds containing carboxylic acid and hydroxyl groups are silylation and esterification. lmaleidykla.ltresearch-solution.com

Silylation: This process replaces the active hydrogens in the -COOH and -OH groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used. researchgate.netnih.gov The resulting TMS derivatives are significantly more volatile and less polar, producing sharp, symmetrical peaks in the chromatogram. research-solution.com

Esterification: This method converts the carboxylic acid groups into esters (e.g., methyl or butyl esters). A common reagent is BF₃ in an alcohol like butanol. nih.gov For complete derivatization, the hydroxyl group would also typically be derivatized, often through a subsequent silylation step.

Once derivatized, the compound can be separated on a non-polar GC column (e.g., 5% phenylmethylpolysiloxane) and detected with high sensitivity using a Flame Ionization Detector (FID) or, for definitive identification, a Mass Spectrometer (GC-MS). researchgate.netnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxy-Dicarboxylic Acids

Derivatization Method Reagent Functional Groups Targeted
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Carboxyl (-COOH), Hydroxyl (-OH)
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Carboxyl (-COOH), Hydroxyl (-OH)
Esterification Boron trifluoride/Butanol (BF₃/Butanol) Carboxyl (-COOH)

| Alkylation/Esterification | Methyl Chloroformate (MCF) | Carboxyl (-COOH), Hydroxyl (-OH) |

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and determination of ionic species, making it highly suitable for analyzing organic acids. shimadzu.comtandfonline.com It is particularly effective for separating a variety of organic acids from each other and from inorganic anions that might be present in a sample matrix. thermofisher.com

Research Findings: The separation mechanism in IC for organic acids like this compound is typically anion-exchange chromatography. tandfonline.com The sample is introduced into an eluent stream and passed through a separator column packed with an anion-exchange resin. nih.gov The dicarboxylate anions are retained on the column and are separated based on their affinity for the stationary phase.

A key feature of modern IC systems for organic acid analysis is the use of a suppressor. tandfonline.com The suppressor reduces the background conductivity of the eluent while increasing the conductivity of the analyte, leading to significantly enhanced sensitivity and a stable baseline. tandfonline.comthermofisher.com This allows for the detection of dicarboxylic acids at low concentrations using a conductivity detector. metrohm.com For complex matrices or to confirm analyte identity, IC can be coupled with mass spectrometry (IC-MS). thermofisher.comchromatographyonline.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound following its isolation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. foodandnutritionjournal.org A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments can provide unambiguous confirmation of the connectivity and chemical environment of every atom in the this compound molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the pentyl group (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups). The two methylene protons on the succinic acid backbone (C3) would likely appear as distinct signals due to the adjacent chiral center, potentially as a pair of doublets (an AB quartet). The methylene protons at C4, adjacent to a carboxyl group, would appear as a singlet or a multiplet further downfield. Notably, there would be no proton signal for the C2 carbon, confirming it is a quaternary center. The acidic protons of the carboxyl groups and the hydroxyl proton are often broad and may exchange with deuterium (B1214612) if a solvent like D₂O is used. princeton.edu

¹³C NMR: The carbon NMR spectrum would provide key structural information. The two carboxyl carbons (C1 and C4') would resonate at the most downfield region, typically between 160-180 ppm. researchgate.net The quaternary carbon (C2) bearing the hydroxyl and pentyl groups would appear in the 70-90 ppm range. The remaining carbons of the pentyl chain and the butanedioic acid backbone would appear in the aliphatic region (10-60 ppm). researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxyl Carbons (C1, C4') N/A (exchangeable proton ~12) 170 - 180
Quaternary Carbon (C2) N/A 70 - 90
Methylene (C3) 2.5 - 3.0 40 - 50
Methylene (C4) 2.6 - 3.2 35 - 45
Pentyl-CH₂ (alpha to C2) 1.6 - 1.9 30 - 40
Pentyl-CH₂ (beta) 1.2 - 1.5 25 - 35
Pentyl-CH₂ (gamma) 1.2 - 1.5 22 - 28
Pentyl-CH₂ (delta) 1.2 - 1.5 20 - 25
Pentyl-CH₃ (terminal) 0.8 - 1.0 13 - 15

Note: Predicted values are based on analogous structures and may vary with solvent and other experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. elsevierpure.com For this compound, the spectra would be dominated by features characteristic of carboxylic acid and alkyl groups.

Research Findings: The IR and Raman spectra of dicarboxylic acids are well-characterized. tandfonline.comresearchgate.net

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. The alcoholic O-H stretch would also appear in this region, likely around 3200-3500 cm⁻¹.

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the pentyl group and the butanedioic acid backbone.

C=O Stretch: An intense, sharp absorption band around 1700-1760 cm⁻¹ in the IR spectrum is a definitive indicator of the carbonyl (C=O) group of the carboxylic acid. acs.org The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer.

C-O Stretch and O-H Bend: The region between 1200 and 1450 cm⁻¹ will contain complex bands arising from C-O stretching and in-plane O-H bending vibrations.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and C-C backbone vibrations often give strong, sharp signals.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (IR)
O-H Stretch (Carboxylic Acid) 2500 - 3300 Strong, Broad
O-H Stretch (Alcohol) 3200 - 3500 Medium, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong
C=O Stretch (Carbonyl) 1700 - 1760 Very Strong
C-O Stretch / O-H Bend 1200 - 1450 Medium-Strong

| C-C Stretch | 800 - 1200 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy (if chromophore present)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for detecting and quantifying compounds that possess a chromophore, which is a part of a molecule that absorbs light in the UV-Vis region (approximately 200–800 nm). The absorption of energy excites electrons to higher energy orbitals. msu.edu

The chemical structure of this compound consists of a nine-carbon backbone with two carboxylic acid groups and a hydroxyl group. Crucially, it lacks significant chromophores that absorb in the standard UV-Vis range. The carbonyl groups (C=O) within the carboxylic acid moieties and the non-bonding electrons of the hydroxyl group (n-electrons) do exhibit absorption, but these are typically π → π* and n → π* transitions that occur at wavelengths below 220 nm. msu.edu These absorptions are in the far-UV region, which can be problematic for routine analysis due to interference from common solvents and atmospheric components. Therefore, while theoretically possible, UV-Vis spectroscopy is not a primary or practical method for the direct detection and quantification of this compound in most applications due to the absence of a strong, characteristic chromophore in the near-UV or visible spectrum.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and structural information. Due to the compound's polarity and low volatility, techniques that are amenable to non-volatile and thermally labile molecules are required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is an ideal soft ionization technique for analyzing polar molecules like this compound directly from a liquid solution. nih.govosti.gov Given the presence of two acidic carboxylic acid groups, ESI is most effective in the negative ion mode, where the molecule can be easily deprotonated.

During analysis, the molecule is expected to form several characteristic ions. The most prominent ion would be the singly charged deprotonated molecule [M-H]⁻. Depending on the solution's pH and composition, a doubly deprotonated molecule [M-2H]²⁻ or adducts with cations like sodium, [M+Na-2H]⁻, may also be observed. libretexts.org The high-resolution mass measurement of these ions allows for the determination of the elemental composition with high accuracy.

Ion SpeciesTheoretical m/zDescription
[M-H]⁻203.0925Singly deprotonated molecule
[M-2H]²⁻101.0426Doubly deprotonated molecule
[M+Na-2H]⁻225.0744Sodium adduct of the deprotonated molecule
[2M-H]⁻407.1928Dimer of the singly deprotonated molecule

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com However, this compound is a non-volatile polar molecule due to its hydroxyl and dicarboxylic acid functional groups. Therefore, direct analysis by GC-MS is not feasible.

To make the compound amenable to GC analysis, a chemical derivatization step is necessary to increase its volatility and thermal stability. nih.govnist.gov This typically involves converting the polar functional groups into less polar, more volatile derivatives. A common approach is silylation, where the active hydrogens of the carboxylic acids and the hydroxyl group are replaced with trimethylsilyl (TMS) groups. The resulting TMS-derivatized compound can then be readily analyzed by GC-MS. The mass spectrum of the derivatized molecule will show a molecular ion peak corresponding to the derivatized structure and characteristic fragmentation patterns.

ParameterValueDescription
Derivatizing AgentBSTFA/TMCSN,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane
Derivative StructureC₁₈H₄₀O₅Si₃2-pentyl-2-[(trimethylsilyl)oxy]butanedioic acid, bis(trimethylsilyl) ester
Molecular Weight of Derivative420.22 g/molMonoisotopic mass of the tris-TMS derivative
Expected Molecular Ion (M⁺•)m/z 420Molecular ion peak in the mass spectrum
Key Fragment Ionm/z 405Loss of a methyl group ([M-CH₃]⁺)

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by isolating a specific precursor ion and inducing its fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions are then mass-analyzed, revealing a fragmentation pattern that is characteristic of the precursor ion's structure. nih.govncsu.edu This technique is crucial for confirming the identity of this compound, especially in complex matrices.

When analyzing the [M-H]⁻ ion (m/z 203.09) of this compound, predictable fragmentation pathways include the neutral losses of water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid groups. researchgate.netresearchgate.net Cleavage of the C-C bonds in the carbon backbone, particularly the loss of the pentyl side chain, would also produce significant fragment ions.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
203.09185.08H₂O (18.01 Da)Ion from dehydration
203.09159.10CO₂ (43.99 Da)Ion from decarboxylation
203.09131.04C₅H₁₂ (72.10 Da)Ion from loss of pentane (B18724) via rearrangement
185.08141.09CO₂ (43.99 Da)Ion from sequential loss of H₂O and CO₂
159.10141.09H₂O (18.01 Da)Ion from sequential loss of CO₂ and H₂O

Chiral Analysis Techniques for Enantiomeric Excess Determination

The carbon atom at position 2 (C2) in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-2-Hydroxy-2-pentylbutanedioic acid and (S)-2-Hydroxy-2-pentylbutanedioic acid. The determination of the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture, is critical in many fields. nih.govchemistrysteps.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating enantiomers and determining their relative proportions. phenomenex.comcsfarmacie.cz This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographyonline.com

For the separation of chiral acids like this compound, several types of CSPs are effective. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and can be used in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.comnih.gov Ligand exchange chromatography (LEC) columns, often using a copper (II) ion complexed with a chiral ligand like D-penicillamine, are also highly effective for separating chiral hydroxy acids. csfarmacie.czwindows.net The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers in the resulting chromatogram. youtube.com

ParameterExample Condition
Chiral Stationary Phase (CSP)Cellulose or Amylose derivative coated on silica (B1680970)
Mobile PhaseHexane/Isopropanol with Trifluoroacetic Acid (Normal Phase)
Flow Rate1.0 mL/min
DetectionUV at 210 nm (for carboxyl group) or coupled to MS
Hypothetical Retention Time (S-enantiomer)10.5 min
Hypothetical Retention Time (R-enantiomer)12.3 min

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation of enantiomers. The fundamental principle involves the differential interaction of the enantiomers of an analyte with a chiral stationary phase (CSP) within the GC column. mdpi.com This leads to different retention times for each enantiomer, allowing for their separation and quantification.

For a non-volatile compound like this compound, direct analysis by GC is not feasible. Therefore, a crucial prerequisite is chemical derivatization to convert the polar carboxylic acid and hydroxyl groups into more volatile and thermally stable functional groups, typically esters. A common approach involves esterification of the carboxylic acid groups, for example, through methylation to form the corresponding dimethyl ester. The hydroxyl group can also be derivatized.

Once derivatized, the enantiomers can be separated on a GC column coated with a CSP. Cyclodextrin-based CSPs, such as permethylated β-cyclodextrin, have proven to be highly effective for resolving the enantiomers of various hydroxy acids and their derivatives. mdpi.comsigmaaldrich.comsigmaaldrich.cn The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) selector and the analyte enantiomers. The stability of these complexes differs due to steric and hydrogen-bonding interactions, resulting in distinct retention times. mdpi.com The resolution of the enantiomers of derivatized this compound would be influenced by the specific CSP used and the GC operating conditions, such as the temperature program. jiangnan.edu.cnmdpi.com

Table 1: Representative GC Parameters for Chiral Separation of Derivatized this compound

ParameterValue/Description
Analyte Dimethyl 2-Hydroxy-2-pentylbutanedioate
Column Astec® CHIRALDEX™ B-DP (or similar β-cyclodextrin based CSP)
Dimensions 30 m x 0.25 mm I.D., 0.12 µm film thickness
Carrier Gas Helium
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min
Hypothetical tR 1 18.5 min ((S)-enantiomer)
Hypothetical tR 2 19.2 min ((R)-enantiomer)
Resolution (Rs) > 1.5 (Baseline separation)

Note: This table presents typical, hypothetical parameters based on methods for similar analytes like 2-hydroxycaproic acid and 2-hydroxyglutaric acid. sigmaaldrich.cnnih.gov Actual retention times and resolution would require experimental validation.

NMR with Chiral Derivatizing Agents or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but in a standard achiral environment, enantiomers are indistinguishable as they exhibit identical NMR spectra. wikipedia.orglibretexts.org To overcome this, chiral auxiliaries are introduced to create a diastereomeric environment, which results in separate, distinguishable signals for each enantiomer. This can be achieved through two primary methods: the use of chiral derivatizing agents or chiral shift reagents. wikipedia.org

Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the analyte with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. wikipedia.org These diastereomers possess different physical properties and, crucially, distinct NMR spectra. For this compound, the reactive hydroxyl or carboxylic acid groups can be targeted. For instance, reacting the racemic acid with an enantiopure chiral alcohol or amine would yield diastereomeric esters or amides. A widely used CDA for hydroxyl compounds is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its chloride. wikipedia.orgnih.gov Reaction with the hydroxyl group of this compound would produce diastereomeric Mosher's esters. The differing chemical environments of the protons in these two diastereomers, particularly those close to the newly formed chiral ester linkage, lead to different chemical shifts (Δδ). By integrating the distinct signals, the enantiomeric excess (ee) of the original sample can be accurately determined. frontiersin.orgresearchgate.net

Table 2: Hypothetical ¹H NMR Data for Diastereomers of Derivatized this compound

CompoundProton near Chiral CenterHypothetical δ (ppm)Chemical Shift Difference (Δδ)
(R)-Mosher's ester of (R)-acid-CH(OMosher)-5.15\multirow{2}{*}{0.08 ppm}
(R)-Mosher's ester of (S)-acid-CH(OMosher)-5.23

Note: This table illustrates the principle of chemical shift non-equivalence for diastereomers formed using a CDA. Actual values are hypothetical.

Chiral Shift Reagents (CSRs)

An alternative to covalent derivatization is the use of chiral shift reagents (CSRs), also known as chiral solvating agents. wikipedia.org These are typically paramagnetic lanthanide complexes, such as those containing Europium (e.g., Eu(hfc)₃) or Samarium, which are themselves chiral. libretexts.orgtcichemicals.comnih.gov The CSR forms a weak, transient, non-covalent complex with the enantiomers of the analyte. libretexts.org The Lewis acidic metal center of the CSR coordinates with a Lewis basic site on the analyte, such as the oxygen atoms of the hydroxyl or carboxyl groups.

This interaction forms a pair of rapidly equilibrating, short-lived diastereomeric complexes. Because the spatial arrangement of each enantiomer within the chiral environment of the CSR is different, the magnetic field experienced by the analyte's protons is also different. This results in the splitting of signals in the NMR spectrum, with each enantiomer producing its own set of peaks. nih.gov The magnitude of the separation between the signals for the two enantiomers is known as the chemical shift non-equivalence (ΔΔδ). frontiersin.orgtcichemicals.com A key advantage of this method is that it is non-destructive, but it can suffer from drawbacks like signal broadening caused by the paramagnetic metal. tcichemicals.com

Table 3: Hypothetical ¹H NMR Data for Racemic this compound with a Chiral Shift Reagent

AnalyteProton near Chiral CenterSolventCSRHypothetical δ (ppm)Chemical Shift Non-equivalence (ΔΔδ)
Racemic this compound-CH₂- adjacent to C(OH)CDCl₃(+)-Eu(hfc)₃(R)-enantiomer: 2.85 (S)-enantiomer: 2.950.10 ppm

Note: This table demonstrates the signal splitting for enantiomers in the presence of a CSR. Actual values are hypothetical and depend on concentration, temperature, and CSR/substrate ratio. tcichemicals.com

No Computational or Theoretical Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the properties and interactions of this compound could be identified. The inquiry for data pertaining to quantum chemical calculations, molecular dynamics simulations, and biomolecular interactions for this particular compound did not yield any relevant research findings.

The search included queries for geometry optimization, conformational analysis, acidity predictions, and protein-ligand docking studies specific to this compound. However, the scientific literature does not appear to contain published research that would allow for the creation of a detailed article on these topics for this specific molecule. While general methodologies for these computational techniques are well-documented, their application to this compound has not been reported in the available resources.

Information on a related compound, 2-Pentylbutanedioic acid, exists in databases such as PubChem. However, the critical substitution of a hydroxyl group at the second position, which defines the target molecule, significantly alters its chemical properties, making data on the non-hydroxylated analog unsuitable for this analysis.

Consequently, the requested article, which was to be structured around detailed computational and theoretical research findings, cannot be generated at this time due to the absence of the necessary scientific data. Further research would be required to be conducted on this compound to provide the specific information requested in the article outline.

Computational and Theoretical Studies on 2 Hydroxy 2 Pentylbutanedioic Acid

Molecular Dynamics Simulations of Interactions with Biomolecules

Conformational Changes Upon Binding

The binding of a flexible molecule like 2-hydroxy-2-pentylbutanedioic acid to a biological target, such as an enzyme, is anticipated to induce significant conformational changes in the ligand. Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, is instrumental in elucidating these changes.

Upon entering a binding site, the relatively free rotation around the C-C bonds of the butanedioic acid backbone and the pentyl chain would be restricted. The molecule would adopt a specific, low-energy conformation that maximizes favorable interactions with the receptor. These interactions typically include hydrogen bonds involving the hydroxyl and carboxylic acid groups, as well as hydrophobic interactions from the pentyl chain.

Studies on the conformational analysis of succinic acid and its derivatives have shown that they can exist in various conformations, including gauche and anti forms. nih.govresearchgate.net The presence of bulky substituents, like the pentyl group, and the polar hydroxyl group in this compound would further influence its conformational preferences in both the free and bound states. It is plausible that intramolecular hydrogen bonding between the hydroxyl group and one of the carboxyl groups could stabilize certain conformations, which might be disrupted or altered upon binding to a receptor that forms stronger intermolecular hydrogen bonds.

The conformational flexibility of such ligands can be crucial for their biological activity. A molecule that can readily adopt the required conformation for binding, even if it is not the most stable conformation in solution, may exhibit higher affinity and efficacy.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry offers powerful tools for the prediction of spectroscopic data and the exploration of potential chemical reactions, providing insights that complement experimental work.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. liverpool.ac.uksavemyexams.comacs.org

For this compound, the chemical shifts of the protons and carbons would be influenced by the electron-withdrawing effects of the carboxylic acid and hydroxyl groups, as well as the geometry of the molecule. The protons on the carbon bearing the hydroxyl group and the adjacent protons on the butanedioic acid backbone and the pentyl chain would have distinct chemical shifts. The chemical shifts of the carboxylic acid protons themselves can be highly variable and are often influenced by solvent and concentration due to hydrogen bonding and exchange. msu.edu

Predicting the NMR spectra of different conformers can help in identifying the predominant conformation in solution by comparing the calculated shifts with experimental data. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for a Plausible Conformation of this compound (Illustrative)

ProtonPredicted Chemical Shift (ppm)
-OH3.5 - 5.5
-COOH10.0 - 13.0
CH (on backbone)2.5 - 3.0
CH₂ (on backbone)2.3 - 2.8
CH₂ (pentyl, adjacent to chiral center)1.5 - 2.0
-(CH₂)₃- (pentyl)1.2 - 1.6
-CH₃ (pentyl)0.8 - 1.0

Note: These are illustrative values and can vary based on the computational method, solvent model, and specific conformation.

For this compound, characteristic vibrational modes would include:

O-H stretching from the hydroxyl and carboxylic acid groups.

C=O stretching of the two carboxylic acid groups.

C-O stretching of the hydroxyl and carboxylic acid groups.

C-H stretching and bending modes of the pentyl chain and the butanedioic acid backbone.

The positions of these bands can be sensitive to the conformational state and intermolecular interactions, such as hydrogen bonding. princeton.edu

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
-COOHO-H Stretch2500 - 3300 (broad)
-OHO-H Stretch3200 - 3600 (broad)
-COOHC=O Stretch1700 - 1760
-CH₂-, -CH₃C-H Stretch2850 - 3000

Note: These are general ranges and the precise frequencies would depend on the specific molecular environment and computational details.

Computational methods can be employed to model the transition states of chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. mdpi.comcdnsciencepub.comresearchgate.netnih.govacs.org For instance, reactions such as esterification of the carboxylic acid groups, oxidation of the hydroxyl group, or cyclization to form a lactone could be studied.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity.

Given that succinic acid is a key metabolic intermediate, its derivatives are often investigated as enzyme inhibitors. wikipedia.org For instance, derivatives of succinic acid have been studied as inhibitors of enzymes like succinate (B1194679) dehydrogenase and other enzymes where dicarboxylic acids can act as competitive inhibitors. nih.govnih.govresearchgate.net

A QSAR study on a series of compounds including this compound and its analogs could provide valuable insights into the structural requirements for enzyme inhibition. asianpubs.orgnih.govnih.govnirmauni.ac.inbiopolymers.org.uaresearchgate.net In such a study, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.

These descriptors would then be statistically correlated with the experimentally determined inhibitory activity (e.g., IC₅₀ values) to generate a QSAR model. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives and to understand the key molecular features that enhance or diminish the inhibitory effect. For this compound, the model could reveal the optimal length and branching of the alkyl chain, the importance of the hydroxyl group, and the preferred stereochemistry for potent enzyme inhibition.

Pharmacophore Modeling for Mechanistic Understanding

Pharmacophore modeling is a cornerstone of computational chemistry and molecular modeling, serving as a valuable tool for understanding the interactions between a molecule and its biological target. dovepress.com A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.govunina.it For the purpose of mechanistic understanding, pharmacophore models are not used to design new drugs, but rather to elucidate the key molecular features that govern a molecule's behavior and interactions. This can include its interaction with enzymes, transport proteins, or other biological macromolecules. dovepress.com

While specific, experimentally-derived pharmacophore models for this compound are not available in current scientific literature, a hypothetical model can be constructed based on its inherent structural and chemical properties. Such a model provides a framework for predicting its potential molecular interactions. The development of a pharmacophore model involves identifying the key functional groups and their spatial relationships. unina.it For this compound, these features are dictated by its constituent parts: two carboxylic acid groups, a hydroxyl group, and a pentyl chain.

The primary pharmacophoric features of this compound can be categorized as follows:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the two carboxyl groups and the hydroxyl group can all accept hydrogen bonds from donor groups in a binding site.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the hydroxyl group and the two carboxylic acid groups are capable of donating hydrogen bonds.

Negative Ionizable Area (NI): At physiological pH, the carboxylic acid groups are expected to be deprotonated, creating negatively charged carboxylates. These areas can engage in ionic interactions with positively charged residues in a protein.

Hydrophobic Feature (HY): The five-carbon pentyl group constitutes a significant non-polar, hydrophobic region, which can participate in van der Waals or hydrophobic interactions.

These features are crucial for the molecule's three-dimensional interaction pattern. Computational studies on other α-hydroxy carboxylic acids have highlighted the importance of intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, which can influence the molecule's conformational flexibility and how it presents its pharmacophoric features to a binding partner. nih.govnih.gov Similarly, studies on dicarboxylic acids emphasize the role of the two carboxyl groups in forming strong hydrogen-bonded complexes. researchgate.net

The following table outlines the hypothetical pharmacophoric features of this compound, which would be fundamental to any computational study of its mechanistic interactions.

Pharmacophoric FeatureStructural Origin in this compoundPotential Interaction Type
Hydrogen Bond Acceptor (HBA)Carbonyl and hydroxyl oxygens of the two carboxylic acid groups; Oxygen of the hydroxyl groupHydrogen bonding
Hydrogen Bond Donor (HBD)Hydrogen atom of the hydroxyl group; Hydrogen atoms of the two carboxylic acid groupsHydrogen bonding
Negative Ionizable (NI)The two carboxylic acid groups (deprotonated at physiological pH)Ionic bonding, salt bridges
Hydrophobic (HY)The pentyl side chainHydrophobic interactions, van der Waals forces

This table represents a hypothetical pharmacophore model based on the chemical structure of this compound for illustrative purposes of mechanistic understanding. The precise geometry and relative importance of these features would need to be determined through detailed computational analysis and experimental validation.

Understanding these fundamental features through a pharmacophore model is the first step in computationally probing the molecule's mechanism of action. By mapping these features, researchers can generate hypotheses about how this compound might orient itself within a protein's active site, which functional groups are critical for binding, and how its structure relates to its biochemical function.

Emerging Applications and Material Science Potentials of 2 Hydroxy 2 Pentylbutanedioic Acid

Use as a Building Block in Polymer Synthesis

The dual functionality of 2-Hydroxy-2-pentylbutanedioic acid, possessing both hydroxyl and carboxylic acid groups, makes it a prime candidate for polymer synthesis. Such monomers can participate in various polymerization reactions to create novel materials.

Synthesis of Polyesters and Polyamides

Polyesters are polymers formed through the reaction of diols with dicarboxylic acids. wur.nl Similarly, polyamides are synthesized from diamines and dicarboxylic acids. nih.govmdpi.com this compound, containing two carboxyl groups, can theoretically act as the dicarboxylic acid monomer in these polycondensation reactions.

When reacted with a diol, it would form polyester (B1180765) chains with the ester linkages characteristic of this polymer class. the-innovation.org The additional hydroxyl group on the monomer unit could serve as a site for further modification or to influence the polymer's properties, such as hydrophilicity and degradation characteristics. In a similar fashion, its reaction with diamines would yield polyamides. The pendant hydroxyl group could introduce specific functionalities not typically found in conventional polyamides like Nylon 6. mdpi.com

Table 1: Potential Polymerization Reactions

Polymer Type Co-monomer Resulting Linkage Potential Role of this compound
Polyester Diol (e.g., Ethylene Glycol) Ester Dicarboxylic Acid Monomer

Bio-based Polymer Precursors

There is a significant and growing market for bio-based polymers as a sustainable alternative to fossil-based plastics. alfa-chemistry.comhorizon-europe.gouv.fr These polymers are derived from renewable resources. the-innovation.orgalfa-chemistry.com Bio-based polyesters, such as Polylactic Acid (PLA), are synthesized from bio-derived monomers like lactic acid, which is an alpha-hydroxy acid. wur.nlmdpi.com

Given that many hydroxy-carboxylic acids can be produced through fermentation or other biotechnological routes, this compound, if derived from renewable feedstocks, could serve as a valuable bio-based monomer. wur.nl Its incorporation into polymers would increase their bio-based content and could impart unique properties, contributing to the development of new sustainable materials. bohrium.com

Cross-linking Agents and Monomers

Cross-linking is the process of forming covalent bonds to join two or more polymer chains, creating a three-dimensional network structure. thermofisher.comsingderm.com This process enhances the mechanical strength, thermal stability, and chemical resistance of the material. singderm.com Molecules with multiple reactive sites, known as cross-linking agents, are essential for this process.

With its three functional groups (two carboxylic acids and one hydroxyl), this compound could function as a cross-linking agent. For instance, in a polyester synthesis, the two carboxyl groups could participate in forming linear polymer chains, while the hydroxyl group remains available to react with other polymer chains, creating a cross-linked network. This is particularly relevant in the production of thermosetting polymers like certain epoxy resins and hydrogels. the-innovation.orgresearchgate.net Dicarboxylic acids are commonly evaluated for their effectiveness as cross-linkers in hydrogel synthesis. researchgate.net

Role as a Chiral Auxiliary or Ligand in Catalysis

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral. This chirality opens up possibilities for its use in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. wikipedia.org

Ligand Design for Asymmetric Catalysis

Asymmetric catalysis often relies on chiral ligands that coordinate to a metal center, creating a chiral catalyst that can steer a reaction towards the desired stereoisomer. nih.govbeilstein-journals.orgscu.edu.cn Chiral molecules containing heteroatoms like oxygen and nitrogen are excellent candidates for ligands.

This compound possesses oxygen atoms in its hydroxyl and carboxyl groups that can coordinate with metal ions. By using an enantiomerically pure form of this compound, it could be developed into a chiral ligand. Such ligands are crucial in a wide range of asymmetric reactions, including hydrogenations, aldol (B89426) additions, and cycloadditions, which are fundamental in producing pharmaceuticals and fine chemicals. nih.govnih.gov The design of new chiral ligands is a very active area of research to improve the efficiency and selectivity of catalytic systems. scu.edu.cn Many mandelic acid derivatives, which are also α-hydroxy carboxylic acids, are used as chiral auxiliaries to introduce stereocenters in chemical transformations. researchgate.net

Catalyst Support Materials

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are widely used in industrial processes due to their ease of separation and recycling. researchgate.net The support material plays a critical role in the performance of these catalysts.

Functionalizing a solid support, such as silica (B1680970) or a polymer resin, with a molecule like this compound could create a catalyst support with specific properties. beilstein-journals.org The carboxylic acid groups could be used to anchor the molecule to the support surface, while the hydroxyl group and the second carboxyl group could act as coordination sites for catalytically active metal species. beilstein-journals.org Furthermore, polymer-supported chiral auxiliaries are an area of growing interest, as they combine the benefits of asymmetric synthesis with the practical advantages of heterogeneous catalysis, such as easier purification and catalyst recycling. bath.ac.uk

Table 2: Summary of Compound Properties and Potential Applications

Property Structural Feature Potential Application Scientific Field
Dicarboxylic Acid Two -COOH groups Monomer for Polyesters/Polyamides Polymer Chemistry
Hydroxy Acid One -OH group, Two -COOH groups Cross-linking Agent Material Science
Bio-derivable Potential for bio-synthesis Bio-based Polymer Precursor Green Chemistry
Chiral Center Asymmetric Carbon Chiral Auxiliary / Ligand Asymmetric Catalysis

Potential in Industrial Chemical Processes

The unique combination of a hydroxyl group and two carboxylic acid functionalities on a nine-carbon chain positions this compound as a versatile molecule in various industrial chemical processes.

Intermediate in Specialty Chemical Production

Dicarboxylic acids are fundamental building blocks in the chemical industry, primarily serving as monomers for the synthesis of polymers like polyamides, polyesters, and polyurethanes. atamankimya.comwikipedia.org The presence of a hydroxyl group in this compound offers an additional site for chemical modification, allowing for the creation of specialty polymers with unique properties such as improved hydrophilicity, biodegradability, or altered mechanical characteristics. For instance, alpha-hydroxylated fatty acids are known intermediates for producing bio-polyesters. rsc.org

The reactivity of the carboxyl and hydroxyl groups allows for a variety of chemical transformations, making it a potential precursor for:

Polyesters and Polyamides: The dicarboxylic nature allows for condensation polymerization with diols and diamines. The pendant hydroxyl group could be used for subsequent cross-linking or functionalization of the polymer backbone.

Plasticizers and Lubricants: Esterification of the carboxylic acid groups with various alcohols could yield specialty esters with potential applications as biodegradable plasticizers or high-performance lubricants. atamanchemicals.com

Resins and Coatings: The compound could be incorporated into alkyd resins or polyurethane dispersions to enhance properties like adhesion, flexibility, and water solubility.

Potential ProductPrecursor Function of this compoundPotential Industrial Application
Specialty PolyestersMonomer with additional hydroxyl functionalityBiodegradable plastics, Fibers, Adhesives
Functional PolyamidesMonomer for creating polymers with reactive sitesEngineering plastics, Specialty textiles
Bio-based PlasticizersEsterification of carboxylic acid groupsFlexible PVC, Rubber formulations
High-Performance LubricantsEsterification to form complex estersAutomotive, Industrial machinery
Alkyd ResinsPolyol and acid componentPaints, Coatings, Inks

pH Control and Chelating Agent Applications (in industrial settings)

The two carboxylic acid groups confer acidic properties to this compound, making it a candidate for use as a pH regulator or buffering agent in various industrial formulations. atamanchemicals.comchemistryindustry.biz Dicarboxylic acids are known to be effective in controlling the pH of solutions, which is critical in processes like textile dyeing, leather tanning, and chemical synthesis. atamanchemicals.comunikemindustry.com

Furthermore, the arrangement of the hydroxyl and carboxyl groups can enable the chelation of metal ions. This property is valuable in industrial settings to control the reactivity of metal ions in solution, prevent the formation of insoluble precipitates, and remove metal contaminants. unikemindustry.comiaea.org For example, dicarboxylic acids have been studied for their ability to enhance the removal of heavy metal ions from aqueous media by forming stable complexes. 163.13.100 This chelating ability is particularly useful in water treatment, metal surface cleaning, and in preventing the degradation of products catalyzed by metal ions. bioline.org.br

Industrial ApplicationFunction of this compoundMechanism of Action
Water TreatmentChelating AgentSequesters metal ions to prevent scaling and facilitate removal.
Metal Surface TreatmentpH Control & Chelating AgentAdjusts pH for optimal cleaning and chelates dissolved metal oxides. google.com
Textile and Leather ProcessingBuffering AgentMaintains stable pH during dyeing and tanning processes. atamanchemicals.com
Polymer ManufacturingProcess AdditiveControls pH and sequesters metal catalysts.

Component in Cleaning or Surface Treatment Formulations

Dicarboxylic acids are utilized in acidic cleaning formulations for their ability to remove mineral scales and soap scum. epo.org The acidic nature of this compound, combined with its potential chelating properties, could make it an effective component in industrial and institutional cleaners. It could be particularly useful in formulations for descaling, rust removal, and general hard surface cleaning. unikemindustry.comwipo.int The C9 carbon chain may also impart some surfactant-like properties, aiding in the removal of greasy soils.

Bio-based Production Systems and Sustainability Aspects

The production of chemicals from renewable resources is a key goal of modern industrial chemistry to reduce reliance on fossil fuels and mitigate environmental impact. nih.govwsu.edu this compound, with its C9 structure, is well-suited for bio-based production strategies.

Fermentative Production by Engineered Microorganisms

Metabolic engineering of microorganisms offers a promising route for the sustainable production of a wide range of chemicals, including dicarboxylic acids. nih.govfrontiersin.org While there are no specific reports on the fermentative production of this compound, established platforms using engineered microbes like Escherichia coli and Corynebacterium glutamicum could potentially be adapted. frontiersin.orgnih.gov

The general strategies would involve:

Pathway Engineering: Introducing and optimizing novel metabolic pathways to convert central metabolites (derived from sugars) into the target C9 alpha-hydroxy dicarboxylic acid. This could involve combining enzymes from different organisms to create a synthetic pathway. nih.gov

Host Strain Optimization: Modifying the host microorganism to direct more carbon flux towards the production of the desired compound and to enhance its tolerance to the product.

Feedstock Flexibility: Developing strains capable of utilizing various renewable feedstocks, such as glucose, glycerol, or lignocellulosic hydrolysates.

MicroorganismGeneral Dicarboxylic Acid ProductionPotential for this compound
Escherichia coliEngineered to produce various dicarboxylic acids (e.g., adipate, glutarate). nih.govfrontiersin.orgA versatile host for introducing complex synthetic pathways.
Corynebacterium glutamicumUsed for the industrial production of amino acids and engineered to produce dicarboxylic acids. frontiersin.orgA robust industrial microorganism suitable for high-titer production.
Yarrowia lipolytica (and other oleaginous yeasts)Natural producers of long-chain dicarboxylic acids from fatty acids. nih.govPotential for modification to produce functionalized dicarboxylic acids.

Valorization of Biomass-Derived Feedstocks

The concept of biomass valorization involves converting low-value biomass streams into high-value chemicals. wsu.eduusda.gov Lignocellulosic biomass, rich in sugars and aromatic compounds, is an abundant and non-food-competing feedstock. nih.gov

Potential routes for producing this compound from biomass include:

Conversion of Sugars: Fermentation of C5 and C6 sugars derived from the hydrolysis of cellulose (B213188) and hemicellulose.

Upgrading of Lignin (B12514952): Oxidative depolymerization of lignin can yield a mixture of aromatic compounds that could potentially be converted into dicarboxylic acids. wsu.eduusda.gov

Conversion of Plant Oils: Certain plant oils contain fatty acids that could serve as precursors. For example, azelaic acid (a C9 dicarboxylic acid) is produced from the ozonolysis of oleic acid. rsc.org Subsequent hydroxylation could be a potential route.

The development of efficient catalytic or biocatalytic processes to convert these biomass-derived intermediates into this compound is a key area for future research. researchgate.net

Life Cycle Assessment of Production Routes

A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. chemcopilot.comcircularecology.com For chemical compounds like this compound, a "cradle-to-gate" LCA is often employed to analyze the environmental footprint from the extraction of raw materials to the point at which the chemical leaves the factory gate. chemcopilot.com This assessment provides a quantitative basis for comparing different production routes and identifying opportunities for environmental improvement. rsc.orgunimore.it

The LCA process is governed by ISO 14040 and ISO 14044 standards and consists of four main phases: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation. circularecology.com

Goal and Scope Definition

For this assessment, the goal is to compare the environmental performance of different potential production routes for this compound. The scope is defined as "cradle-to-gate" and the functional unit for comparison is 1 kg of produced this compound.

Life Cycle Inventory (LCI)

Route A: Traditional Chemical Synthesis: This route could, for example, involve a multi-step synthesis using petrochemical-derived starting materials, organic solvents, and conventional catalysts.

Route B: Biocatalytic Synthesis: This route might utilize renewable feedstocks (e.g., biomass-derived sugars) and enzymatic or microbial catalysis, potentially in aqueous media.

To quantify and compare the resource efficiency and waste generation of these routes, several green chemistry metrics are employed. sustainability-directory.comacsgcipr.org Two of the most common are the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). sustainability-directory.comsheldon.nl

E-Factor: This metric is defined as the mass ratio of waste to the desired product. A lower E-Factor indicates less waste generation and a more environmentally friendly process. sheldon.nlrsc.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. acsgcipr.orgacs.org The pharmaceutical industry, in particular, has adopted PMI as a key metric for driving more sustainable processes. acsgcipr.orgresearchgate.net The ideal PMI is 1, meaning all inputs are converted to the final product.

The following interactive table provides a hypothetical comparison of the E-Factor and PMI for the two proposed production routes for this compound.

This table presents hypothetical data for illustrative purposes.

Life Cycle Impact Assessment (LCIA)

The LCIA phase evaluates the potential environmental impacts of the resource use and emissions identified in the LCI. carbontrail.net This is done by converting the LCI data into a limited number of impact category indicators. Common impact categories include: nettzero.com.auecochain.com

Global Warming Potential (GWP): Measures the contribution to climate change, typically expressed in kg CO2 equivalent.

Acidification Potential (AP): Assesses the potential for emissions to cause acid rain.

Eutrophication Potential (EP): Evaluates the potential for nutrient enrichment of water bodies, leading to algal blooms and oxygen depletion.

Photochemical Ozone Creation Potential (POCP): Also known as smog formation, this measures the potential of emissions to form ground-level ozone.

Resource Depletion: Considers the consumption of non-renewable resources.

The following interactive table illustrates a hypothetical LCIA comparison for the two production routes of this compound.

This table presents hypothetical data for illustrative purposes.

Interpretation

This analysis would identify the key "hotspots" in the traditional chemical synthesis route, likely related to the use of petrochemical feedstocks, energy-intensive reaction conditions, and the generation of solvent-based waste streams. The LCA thus provides a clear, data-driven rationale for prioritizing the development and optimization of a biocatalytic production route for this compound to align with the principles of green chemistry and sustainable manufacturing. rsc.org

Future Research Trajectories for 2 Hydroxy 2 Pentylbutanedioic Acid

Exploration of Novel Biocatalytic Systems for Enhanced Production

The sustainable and selective production of complex chiral molecules is a major challenge in modern chemistry. Biocatalysis, using enzymes or whole-cell systems, offers a powerful alternative to traditional chemical synthesis. google.com Future research should prioritize the discovery and engineering of biocatalytic systems for the efficient synthesis of 2-hydroxy-2-pentylbutanedioic acid.

Key research avenues include:

Screening for Novel Enzymes: Prospecting diverse microbial genomes for enzymes capable of catalyzing the specific reactions needed. This includes searching for hydroxylases that can act on a 2-pentylbutanedioic acid precursor, or carboxylases that can functionalize a suitable keto-acid. A promising enzyme class to investigate is the Baeyer-Villiger monooxygenases (BVMOs), some of which have shown an unusual ability to oxygenate keto acids at the less-substituted end, providing a potential route to α,ω-dicarboxylic acids. chemistryviews.org

Enzyme Engineering: Utilizing techniques like directed evolution and rational design to improve the activity, selectivity, and stability of identified enzymes. For instance, thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases), which catalyze the carboligation of aldehydes, could be engineered to accept precursors for this compound. nih.gov

Whole-Cell Biocatalysis: Developing engineered microorganisms (e.g., E. coli or Saccharomyces cerevisiae) that can perform multi-step syntheses from simple feedstocks. This approach leverages the cell's own redox and energy systems, potentially lowering production costs. manchester.ac.uk For example, a synthetic pathway could be designed starting from common metabolites, incorporating an engineered lipase (B570770) for kinetic resolution to achieve high enantiopurity. nih.govmanchester.ac.uk

Potential Enzyme ClassCatalytic Function for SynthesisResearch Goal
Hydroxylases (e.g., P450s) Stereoselective hydroxylation of a 2-pentylbutanedioic acid precursor.Discover or engineer an enzyme with high regioselectivity and stereoselectivity for the C2 position.
Carboxylases Carboxylation of a C8 α-hydroxy ketone precursor.Identify a carboxylase that can create the butanedioic acid moiety.
Baeyer-Villiger Monooxygenases Oxidation of a cyclic ketone precursor followed by hydrolysis.Screen for BVMOs with novel regioselectivity suitable for the target structure. chemistryviews.org
Hydrolases (e.g., Lipases) Kinetic resolution of a racemic ester of the target molecule.Optimize resolution processes to achieve high enantiomeric excess (>99%). nih.gov

Development of Advanced Synthetic Strategies for Complex Derivatives

While biocatalysis offers a green route, traditional organic synthesis remains crucial for producing complex derivatives and exploring structure-activity relationships. Future synthetic research should focus on developing flexible, efficient, and stereocontrolled methods to access not only this compound but also a diverse library of its analogs.

Key research objectives include:

Asymmetric Synthesis: The primary challenge is the construction of the quaternary α-hydroxy acid stereocenter. Future work should explore novel asymmetric methodologies, such as chiral auxiliary-guided alkylations, organocatalytic aldol (B89426) or Michael reactions on substituted succinate (B1194679) precursors, and enantioselective hydrocyanation of α-keto esters followed by hydrolysis.

Convergent Synthesis Routes: Designing synthetic pathways where the pentyl chain and the succinic acid moiety are assembled late in the sequence. This would allow for the rapid generation of derivatives with varied alkyl chains or modifications on the butanedioic acid backbone. A potential starting point could be the sequential alkylation of malonate esters, followed by functional group transformations. manchester.ac.uk

Derivatization Strategies: Developing robust methods for converting this compound into various functional derivatives. This includes the synthesis of polyesters, polyamides, and hydroxamic acids. mdpi.combeilstein-journals.org The use of efficient catalysts, such as Nb2O5 for amidation, could facilitate these transformations. acs.org

High-Throughput Screening for Undiscovered Biological Roles in Non-Human Systems

The structural similarity of this compound to naturally occurring dicarboxylic acids suggests it may possess interesting biological activities. High-throughput screening (HTS) is an essential tool for rapidly evaluating the effects of a compound across a wide range of biological targets. nih.gov

Future research should employ HTS to uncover potential applications in areas beyond human medicine:

Antimicrobial Activity: C9 dicarboxylic acids, such as azelaic acid, are known to have antibacterial properties. jddonline.com HTS campaigns should be launched to test this compound and its derivatives against a broad panel of bacterial and fungal pathogens relevant to agriculture and veterinary medicine. Studies on odd-numbered medium-chain fatty acids (C7, C9) have shown significant antibacterial effects, suggesting this is a promising area of investigation. oup.com

Plant Growth Regulation: Some organic acids can influence plant development. Screening assays could assess the effect of the target compound on seed germination, root growth, and biomass production in various plant species.

Enzyme Inhibition: Given that azelaic acid is a known inhibitor of tyrosinase and mitochondrial enzymes, HTS assays could screen for inhibitory activity against a wide range of enzymes, such as proteases, lipases, and dehydrogenases, from non-human sources. jddonline.comnih.gov This could lead to the discovery of novel biochemical probes or industrial enzyme inhibitors.

Integration with Systems Biology and Synthetic Biology Approaches for Metabolic Engineering

For sustainable, large-scale production, engineering microbial cell factories is a key goal. This requires a deep understanding of cellular metabolism, which can be achieved by integrating systems biology with synthetic biology. nih.gov The production of various dicarboxylic acids, from short-chain (C4, C5) to long-chain, has been successfully demonstrated in engineered microbes like E. coli and Corynebacterium glutamicum. nih.govbohrium.compnas.org

Future research should focus on:

Pathway Design and Construction: Designing and implementing novel biosynthetic pathways to this compound in an industrial host organism. This could involve combining enzymes from different organisms to create a non-natural pathway. For instance, a pathway could be envisioned starting from acetyl-CoA and leveraging intermediates of the TCA cycle and fatty acid synthesis.

Metabolic Flux Analysis: Using tools like 13C-labeling to map and quantify the flow of carbon through the engineered pathways and the host's central metabolism. This helps identify metabolic bottlenecks that limit product yield.

'Omics' Integration: Applying genomics, transcriptomics, proteomics, and metabolomics to understand the global cellular response to the production of the target molecule. This data can guide further engineering efforts, such as upregulating precursor supply pathways or downregulating competing pathways. acs.org

Biosensor Development: Creating genetically encoded biosensors that respond to the intracellular concentration of this compound or its precursors. These sensors can be used for HTS of mutant libraries to find strains with improved production.

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

Developing robust analytical methods is a prerequisite for all other research areas, from monitoring synthetic reactions to quantifying production in fermentation broths and detecting the compound in biological matrices. The key analytical challenges for this compound are its chirality and the potential for isomeric impurities.

Future analytical development should focus on:

Chiral Chromatography: The enantiomers of the compound must be separable to study their distinct biological activities. Research should focus on developing high-performance liquid chromatography (HPLC) methods using chiral stationary phases, such as teicoplanin-based columns, which have proven effective for separating α-hydroxy acids. nih.govresearchgate.netsigmaaldrich.com

Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) will be the workhorse for sensitive and selective quantification. Research is needed to establish characteristic fragmentation patterns for the molecule and its derivatives to allow for unambiguous identification and differentiation from structural isomers, a technique successfully used for distinguishing methylmalonic acid from succinic acid. nih.govresearchgate.netoup.com Derivatization to form esters (e.g., butyl esters) can improve ionization and specificity in MS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques will be indispensable for definitive structure elucidation of the parent compound and its synthetic derivatives. 2D NMR experiments (COSY, HSQC, HMBC) will confirm connectivity, while specialized techniques like NOESY can provide conformational information. NMR studies on related succinic acid derivatives have revealed detailed insights into their conformation and intramolecular hydrogen bonding. nih.govresearchgate.net

Analytical TechniqueResearch ObjectiveKey Challenge
Chiral HPLC-MS/MS Develop a method for baseline separation and quantification of the (R)- and (S)-enantiomers.Achieving high resolution and sensitivity for trace-level detection in complex matrices. nih.gov
GC-MS Establish a protocol for volatile derivatives for high-resolution analysis.Potential for thermal degradation; need for robust derivatization.
High-Resolution MS Determine accurate mass and elemental composition.Differentiating from isomers with the same elemental formula.
NMR Spectroscopy Unambiguously confirm the chemical structure and stereochemistry of derivatives.Low natural abundance of 13C; potential for complex spectra due to conformational flexibility. nih.gov

Deeper Computational Modeling of Molecular Interactions and Reactivity

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. Future research should leverage computational modeling to gain a deeper understanding of this compound at the molecular level.

Key areas for computational investigation include:

Conformational Analysis: Performing molecular dynamics (MD) simulations to explore the conformational landscape of the molecule in different environments (e.g., in water, at an oil-water interface). This can provide insights into its physical properties and how it might interact with enzyme active sites or cell membranes. researchgate.nethep.com.cnresearchgate.net

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, such as electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and reaction energetics. acs.org This can help predict the molecule's reactivity in chemical synthesis and its potential to participate in biological redox processes.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is generated through HTS, QSAR models can be developed. These models correlate structural features of this compound and its derivatives with their observed activity, enabling the rational design of more potent or selective compounds. nih.govunlp.edu.ar

Molecular Docking and Simulation: Simulating the docking of the (R)- and (S)-enantiomers into the active sites of potential enzyme targets (identified through HTS). This can help elucidate mechanisms of inhibition or catalysis and guide protein engineering efforts.

By pursuing these interconnected research trajectories, the scientific community can systematically build the knowledge base required to translate the theoretical promise of this compound into tangible scientific and industrial innovations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Hydroxy-2-pentylbutanedioic acid to achieve high yield and purity?

  • Methodological Answer : Utilize multi-step reaction protocols involving esterification, hydrogenation, and acid-catalyzed cyclization. For example, a modified procedure from chiral dipeptide synthesis (e.g., using Pd/H₂ for catalytic hydrogenation and trifluoroacetic acid for deprotection) can be adapted . Monitor reaction progress via HPLC or NMR to ensure intermediate purity. Adjust solvent polarity (e.g., ethyl acetate vs. chloroform) to improve crystallization efficiency.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm stereochemistry and structural integrity using ¹H/¹³C NMR, with deuterated solvents (e.g., DMSO-d₆) to resolve hydroxyl proton signals.
  • HPLC-MS : Assess purity and detect trace impurities (e.g., diastereomers or unreacted intermediates) using reverse-phase C18 columns and ESI-MS in negative ion mode .
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and hydroxyl O-H stretch at ~2500-3500 cm⁻¹) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Replicate measurements under standardized conditions (e.g., USP/PhEur guidelines). For solubility, use buffered solutions (pH 2–8) and quantify via UV-Vis spectroscopy. If contradictions persist, cross-validate with computational tools (e.g., ACD/Labs Percepta for logP/pKa predictions) and consult peer-reviewed databases like PubChem or HMDB .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

  • Methodological Answer : Employ chiral chromatography with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol:acetic acid = 90:10:0.1). Alternatively, synthesize diastereomeric salts using (R)- or (S)-1-phenylethylamine and characterize via X-ray crystallography . For kinetic resolution, use lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Leverage tools like PISTACHIO or REAXYS to simulate phase I/II metabolism. Input the SMILES structure into BKMS_METABOLIC for cytochrome P450 oxidation sites prediction. Validate in vitro using hepatic microsomes (human/rat) and LC-MS/MS to detect glucuronidation or sulfation products .

Q. What experimental designs mitigate batch-to-batch variability in biological assays involving this compound?

  • Methodological Answer :

  • Quality Control : Require ≥98% purity (HPLC) and quantify residual solvents (e.g., ethyl acetate) via GC-MS.
  • Standardization : Pre-dissolve in DMSO at 10 mM (filter-sterilized) and aliquot to avoid freeze-thaw cycles.
  • Assay Controls : Include internal standards (e.g., deuterated analogs) in cytotoxicity or enzyme inhibition studies to normalize inter-assay variability .

Q. How can researchers investigate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–6 months; analyze degradation products via UPLC-PDA.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor oxidation byproducts (e.g., ketone formation) using GC-MS .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wider concentration range (1 nM–100 µM) and multiple cell lines (e.g., MCF-7, HeLa).
  • Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes or use siRNA knockdown to validate target pathways.
  • Control for Artifacts : Verify results are not confounded by endotoxins or solvent effects (e.g., DMSO ≤0.1% v/v) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.